Cariporide
描述
a selective sodium-hydrogen exchange subtype 1 inhibitor; structure in first source
See also: this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18/h4-7H,1-3H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXNYAIICFKCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047345 | |
| Record name | N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159138-80-4 | |
| Record name | Cariporide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159138-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cariporide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cariporide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06468 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARIPORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3392891K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cariporide's Mechanism of Action in Myocardial Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariporide is a potent and selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE-1), a key regulator of intracellular pH in the myocardium.[1][2] During myocardial ischemia, the cellular environment becomes acidic due to anaerobic metabolism. This acidosis triggers the activation of NHE-1, which attempts to restore pH by extruding protons from the cell in exchange for sodium ions.[1] While this is a protective mechanism in the short term, the resulting intracellular sodium overload can lead to a cascade of detrimental effects, culminating in cardiomyocyte death. This compound, by blocking NHE-1, aims to interrupt this pathological sequence. This guide provides an in-depth technical overview of the mechanism of action of this compound in myocardial ischemia, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Inhibition of NHE-1
The primary molecular target of this compound is the NHE-1 protein.[1][2] By binding to and inhibiting this exchanger, this compound prevents the influx of Na+ in exchange for H+ during ischemic conditions. This action has several critical downstream consequences that contribute to its cardioprotective effects.
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound.
| Parameter | Value | Species/Model | Reference |
| IC50 (NHE-1) | 0.05 µM | In vitro | [3] |
| IC50 (NHE-2) | 1000 µM | In vitro | [3] |
| IC50 (NHE-3) | 3 µM | In vitro | [3] |
Table 1: this compound's Inhibitory Potency for NHE Isoforms.
| Study Endpoint | Control | This compound | Species/Model | Reference |
| Infarct Size (% of risk region) | 76 ± 9% | 33.5 ± 14% (during ischemia) | Porcine | [4] |
| Ventricular Fibrillation Incidence | 42% | 0% | Rat | [3] |
| Ventricular Tachycardia Incidence | 81% | 15% | Rat | [3] |
| Mortality | 26% | 0% | Rat | [3] |
| Q-wave MI Reduction (GUARDIAN Trial) | 2.6% | 1.8% | Human | |
| Death or MI Reduction in CABG patients (GUARDIAN Trial) | - | 25% risk reduction | Human |
Table 2: Preclinical and Clinical Efficacy of this compound in Myocardial Ischemia.
Signaling Pathways and Logical Relationships
The cardioprotective effects of this compound can be visualized through the following signaling pathway.
References
- 1. NHE1-inhibitor this compound prevents the transient reperfusion-induced shortening of the monophasic action potential after coronary ischemia in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Na(+)/H(+) exchange inhibitor this compound attenuates cell injury predominantly during ischemia and not at onset of reperfusion in porcine hearts with low residual blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Cariporide: A Technical Guide on its Structure, Properties, and Mechanism of Action
Introduction: Cariporide, also known as HOE 642, is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[1][2] It belongs to the benzoylguanidine class of compounds.[3] Initially investigated for its cardioprotective effects, particularly in the context of ischemia-reperfusion injury, this compound has demonstrated the ability to attenuate myocardial cell death and reduce cardiac arrhythmia.[4][5] Its mechanism of action also lends itself to potential applications in anticancer therapy, where it may disrupt the unique pH regulation of tumor cells.[1][6] This guide provides an in-depth technical overview of this compound's chemical structure, physicochemical properties, and biological activity for researchers and drug development professionals.
Chemical Structure and Identity
This compound is chemically identified as N-(Aminoiminomethyl)-4-(1-methylethyl)-3-(methylsulfonyl)benzamide.[4] Its structure is characterized by a benzoyl guanidine core, which differs from the pyrazinoyl guanidine structure of other inhibitors like amiloride.[3]
| Identifier | Value | Source |
| IUPAC Name | N-(Diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide | [1] |
| Synonyms | HOE 642, HOE642 | [1][4][7] |
| CAS Number | 159138-80-4 | [2][4] |
| Chemical Formula | C12H17N3O3S | [1][4] |
| Molecular Weight | 283.35 g/mol | [1][4] |
| SMILES | CC(C)C1=C(S(C)(=O)=O)C=C(C(NC(N)=N)=O)C=C1 | [4] |
| InChI Key | IWXNYAIICFKCTM-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and interaction with its biological target. It is a weak acid and is supplied as a white to off-white crystalline solid.[7][8][9]
| Property | Value | Source |
| Melting Point | 90-94°C (decomposes) | [10] |
| pKa (Acidic) | ~4.5 or 6.28 | [8] |
| pKa (Basic) | 7.56 | [11] |
| AlogP | 0.63 | [11] |
| Polar Surface Area | 115.61 Ų | [11] |
| Storage | Store at +4°C or -20°C for long-term stability (≥2 years) | [4][7][9] |
Solubility
This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[7] For experimental use, it is typically dissolved in an organic solvent like DMSO first, before further dilution in an aqueous buffer.[7]
| Solvent | Solubility | Source |
| Water | Insoluble | [12] |
| DMSO | ≥ 100 mg/mL (352.92 mM) | [9] |
| Ethanol | ~3 mg/mL | [12] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/ml | [7] |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the selective inhibition of the Na+/H+ exchanger isoform 1 (NHE1).[1] NHE1 is a ubiquitous membrane transport protein that regulates intracellular pH (pHi) by extruding one intracellular proton in exchange for one extracellular sodium ion.[3][13]
Cardioprotection
During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis (an accumulation of H+ ions).[5] This activates NHE1 to expel H+, resulting in a significant influx and accumulation of intracellular Na+.[14] The high intracellular Na+ concentration causes the Na+/Ca2+ exchanger to operate in reverse mode, leading to a massive influx of Ca2+.[5][14] This intracellular Ca2+ overload is a key driver of reperfusion injury, causing mitochondrial dysfunction, hypercontracture, and ultimately, cardiomyocyte apoptosis and necrosis.[14][15]
This compound exerts its cardioprotective effect by blocking NHE1.[1] This inhibition prevents the initial large influx of Na+, thereby mitigating the subsequent Ca2+ overload and protecting the myocardial cells from ischemia-reperfusion injury.[14][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ≥98% (HPLC), selective inhibitor of the Na+/H+ exchanger subtype 1, powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Na+/H+ Exchanger | Tocris Bioscience [tocris.com]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound CAS#: 159138-80-4 [m.chemicalbook.com]
- 11. Compound: this compound (CHEMBL436559) - ChEMBL [ebi.ac.uk]
- 12. selleckchem.com [selleckchem.com]
- 13. karger.com [karger.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Na+/H+ exchanger inhibitor this compound attenuates the mitochondrial Ca2+ overload and PTP opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
Cariporide: An In-Depth Examination of Therapeutic Targets Beyond NHE1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cariporide (HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a ubiquitously expressed membrane protein critical for intracellular pH and volume regulation. While its primary mechanism of action has been extensively studied in the context of cardioprotection, a growing body of evidence reveals that this compound exerts significant pharmacological effects through mechanisms independent of direct NHE1 inhibition. This technical guide provides a comprehensive overview of these off-target activities, focusing on the anti-inflammatory properties of this compound. We present quantitative data on its impact on neutrophil function, adhesion molecule expression, and key inflammatory signaling pathways. Detailed experimental protocols and visualizations of the underlying molecular interactions are provided to support further research and drug development efforts in this area.
Primary On-Target Activity: NHE1 Inhibition
This compound is a highly selective inhibitor of NHE1, with significantly lower potency against other isoforms such as NHE2 and NHE3. This selectivity is crucial for its therapeutic applications and safety profile.
| Target | IC50 (µM) |
| NHE1 | 0.05 |
| NHE3 | 3 |
| NHE2 | 1000 |
Table 1: Inhibitory Potency of this compound Against NHE Isoforms.
Off-Target Profile: Anti-Inflammatory Effects
Beyond its primary target, this compound demonstrates a consistent and potent anti-inflammatory profile. These effects are primarily mediated through the modulation of neutrophil function and inflammatory signaling cascades.
Attenuation of Neutrophil Function
This compound has been shown to significantly reduce the key steps of neutrophil recruitment during an inflammatory response: rolling, adhesion, and extravasation. This effect is dose-dependent and has been observed in in vivo models of inflammation.[1]
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (10 mg/kg)[1][2] |
| Leukocyte Rolling (cells/min) | 54 ± 6.2 | Not Reported | 2.4 ± 1.0 |
| Leukocyte Adhesion (cells/100µm) | 6.3 ± 1.9 | Not Reported | 1.2 ± 0.4 |
| Leukocyte Extravasation (cells/20x100µm perivascular space) | 9.1 ± 2.1 | Less Inhibition | 2.4 ± 1.1 |
Table 2: Effect of this compound on Leukocyte-Endothelial Cell Interactions in a Rat Mesenteric Microcirculation Model Following Ischemia/Reperfusion.[1][2]
Downregulation of P-selectin Expression
The inhibitory effect of this compound on neutrophil adhesion is, at least in part, mediated by the downregulation of P-selectin expression on the surface of endothelial cells. P-selectin is a critical adhesion molecule for the initial tethering and rolling of leukocytes.
| Condition | % P-selectin Positive Cells (Vehicle) | % P-selectin Positive Cells (this compound 10 mg/kg)[2][3] |
| Thrombin Stimulation | 25.3 ± 1.9 | 13.4 ± 2.7 |
| Ischemia/Reperfusion | 36.6 ± 3.9 | 15.8 ± 2.9 |
Table 3: Effect of this compound on Endothelial P-selectin Expression.[2][3]
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for adhesion molecules and cytokines. This compound has been shown to inhibit the activation of NF-κB, likely contributing to its broad anti-inflammatory effects. This inhibition is achieved by preventing the degradation of the inhibitory protein I-κBα.[3]
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
Reduction of Myeloperoxidase (MPO) Activity
Myeloperoxidase (MPO) is an enzyme released by neutrophils that generates reactive oxygen species, contributing to tissue damage in inflammatory conditions. While a direct inhibitory effect of this compound on the MPO enzyme has not been definitively established with a specific IC50 value, several in vivo studies have demonstrated a significant reduction in MPO activity in tissues treated with this compound following ischemia-reperfusion injury.[4] This effect is likely a downstream consequence of the reduced neutrophil infiltration and activation.
| Treatment Group | MPO Activity (Units/g tissue) (Arbitrary Units) |
| Control (Ischemia-Reperfusion) | Significantly Elevated |
| This compound (pre-ischemia) | Significantly Reduced vs. Control[5] |
| This compound (post-reperfusion) | Significantly Reduced vs. Control[5] |
Table 4: Qualitative Summary of this compound's Effect on Myeloperoxidase Activity in Ischemic-Reperfused Tissue.
Experimental Protocols
In Vivo Leukocyte Adhesion Assay
This protocol is based on intravital microscopy of the rat mesenteric microcirculation to quantify leukocyte rolling, adhesion, and extravasation.[1][2]
Workflow:
Figure 2: Experimental Workflow for In Vivo Leukocyte Adhesion Assay.
Detailed Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats. Cannulate the trachea for artificial ventilation and the femoral vein for drug administration. A midline abdominal incision is made to exteriorize a section of the mesentery, which is then superfused with a warmed, buffered saline solution.
-
Treatment: Administer this compound (e.g., 5 or 10 mg/kg) or vehicle intravenously.
-
Inflammation Induction: Induce an inflammatory response by either superfusion with thrombin or by inducing systemic ischemia-reperfusion (e.g., through hemorrhagic shock).
-
Data Acquisition: Observe the mesenteric microcirculation using an intravital microscope. Record video footage of post-capillary venules.
-
Analysis:
-
Leukocyte Rolling: Count the number of leukocytes rolling along a defined length of the venular endothelium per minute.
-
Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds along a defined length of the venule.
-
Leukocyte Extravasation: Count the number of leukocytes that have migrated into the perivascular space within a defined area.
-
Myeloperoxidase (MPO) Activity Assay
This colorimetric assay measures MPO activity in tissue homogenates.[4]
Workflow:
Figure 3: Experimental Workflow for Myeloperoxidase (MPO) Activity Assay.
Detailed Methodology:
-
Sample Preparation: Harvest tissue samples and immediately freeze them in liquid nitrogen. Homogenize the frozen tissue in a phosphate buffer containing a detergent (e.g., hexadecyltrimethylammonium bromide). Centrifuge the homogenate and collect the supernatant.
-
Assay: In a 96-well plate, add the tissue supernatant to a reaction mixture containing hydrogen peroxide (H₂O₂) and o-dianisidine dihydrochloride.
-
Detection: MPO in the sample catalyzes the oxidation of o-dianisidine by H₂O₂, resulting in a colored product. Measure the change in absorbance at 460 nm over time using a microplate reader.
-
Quantification: MPO activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the tissue sample.
NF-κB Reporter Assay
This assay utilizes a luciferase reporter gene under the control of NF-κB response elements to quantify NF-κB transcriptional activity in cultured cells.[6][7]
Workflow:
Figure 4: Experimental Workflow for NF-κB Luciferase Reporter Assay.
Detailed Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. A co-transfected plasmid with a constitutively expressed Renilla luciferase can be used for normalization.
-
Treatment: Pre-incubate the transfected cells with various concentrations of this compound. Subsequently, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).
-
Lysis and Luminescence Measurement: After stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
Conclusion and Future Directions
The evidence presented in this guide strongly indicates that this compound possesses significant anti-inflammatory properties that are independent of its primary NHE1 inhibitory function. The modulation of neutrophil adhesion and the NF-κB signaling pathway represent key off-target mechanisms. While the reduction in MPO activity appears to be a downstream effect, it underscores the functional consequence of this compound's anti-inflammatory actions.
For drug development professionals, these findings suggest that this compound and its analogs could be repurposed or further optimized for the treatment of inflammatory diseases. The detailed protocols provided herein offer a starting point for researchers to further investigate these off-target effects and elucidate the precise molecular interactions involved. Future research should focus on comprehensive kinome profiling and other broad-panel screening approaches to identify other potential off-target interactions of this compound, which could unveil new therapeutic opportunities and provide a more complete understanding of its pharmacological profile.
References
- 1. Sodium/hydrogen exchange inhibition with this compound reduces leukocyte adhesion via P-selectin suppression during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Sodium/hydrogen exchange inhibition with this compound reduces leukocyte adhesion via P-selectin suppression during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular adhesion protein-1 and myeloperoxidase with a dual inhibitor SNT-8370 in preclinical models of inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. bosterbio.com [bosterbio.com]
The Cardioprotective Potential of Cariporide: An In-depth Review of Early Preclinical Cardiology Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational preclinical research on Cariporide (HOE642), a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). The following sections detail the mechanism of action, key efficacy data from various animal models, and the experimental protocols employed in these early-stage cardiology studies.
Core Mechanism of Action: Targeting NHE-1 to Mitigate Ischemia-Reperfusion Injury
The primary therapeutic target of this compound is the Na+/H+ exchanger isoform 1 (NHE-1), a ubiquitous transmembrane protein crucial for intracellular pH (pHi) regulation in the myocardium.[1][2] During myocardial ischemia, anaerobic metabolism leads to an accumulation of intracellular protons, causing acidosis. This drop in pHi activates NHE-1, which attempts to restore normal pH by extruding one proton in exchange for one sodium ion.[2][3]
While this is a protective mechanism in the short term, its sustained activation during prolonged ischemia and subsequent reperfusion becomes maladaptive. The resulting influx of sodium leads to an intracellular sodium overload. This high concentration of intracellular sodium reverses the normal operation of the Na+/Ca2+ exchanger, causing it to pump sodium out and calcium into the cell. The ensuing intracellular calcium overload is a critical factor in myocardial injury, leading to hypercontracture, mitochondrial dysfunction, activation of degradative enzymes, and ultimately, cell death through necrosis and apoptosis.[1][4][5]
This compound exerts its cardioprotective effect by selectively inhibiting NHE-1.[1][6] This inhibition attenuates the ischemia-induced intracellular sodium influx, thereby preventing the subsequent reversal of the Na+/Ca2+ exchanger and the pathological rise in intracellular calcium.[1][5] By preserving ionic homeostasis, this compound protects cardiomyocytes from the deleterious consequences of ischemia-reperfusion injury.[5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Design of a trial evaluating myocardial cell protection with this compound, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Na+–H+ exchange by this compound reduces inflammation and heart failure in rabbits with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (HOE642), a selective Na+-H+ exchange inhibitor, inhibits the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
The Rise and Fall of a Cardioprotective Agent: A Technical History of Cariporide Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Cariporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), emerged in the late 20th century as a promising therapeutic agent for the mitigation of ischemia-reperfusion injury in cardiovascular disease.[1][2] Preclinical studies consistently demonstrated its ability to protect cardiac muscle from the deleterious effects of oxygen deprivation and subsequent restoration of blood flow, a common feature of myocardial infarction and cardiac surgery.[2][3] This whitepaper provides an in-depth technical guide to the history of this compound's clinical development, with a focus on the pivotal phase II and III trials that ultimately defined its clinical fate.
Mechanism of Action: Targeting a Key Player in Ischemic Injury
During myocardial ischemia, intracellular acidosis triggers the activation of the NHE-1, which exchanges intracellular protons for extracellular sodium ions.[4] While this process helps to restore intracellular pH, it leads to an accumulation of intracellular sodium. This sodium overload, in turn, reverses the action of the sodium-calcium exchanger, resulting in a massive influx of calcium ions into the cardiomyocyte.[5] This calcium overload is a critical factor in the cascade of events leading to cell death and myocardial necrosis.[4]
This compound was designed to interrupt this pathological sequence by selectively inhibiting NHE-1.[6] By blocking the initial influx of sodium, this compound aimed to prevent the subsequent calcium overload, thereby preserving myocardial tissue during ischemic events.[5]
Key Clinical Trials: A Tale of Two Studies
The clinical development of this compound was dominated by two large-scale, multicenter, randomized, double-blind, placebo-controlled trials: the GUARDIAN (Guard During Ischemia Against Necrosis) trial and the EXPEDITION (Sodium-Hydrogen Exchange Inhibition to Prevent Coronary Events in Acute Cardiac Conditions) trial.
The GUARDIAN Trial (Phase II/III)
The GUARDIAN trial was a landmark study designed to evaluate the efficacy and safety of this compound in a broad population of patients at risk for myocardial necrosis.[7]
Experimental Protocol: GUARDIAN Trial
Quantitative Data: GUARDIAN Trial Outcomes
| Outcome | Placebo | This compound 20mg | This compound 80mg | This compound 120mg | p-value |
| Primary Endpoint (Death or MI at Day 36) | |||||
| Overall Population | 16.2% | - | - | 12.1% (in CABG subgroup) | 0.03 (for CABG subgroup) |
| Subgroup Analysis (CABG Patients) | |||||
| Death or MI | 16.2% | - | - | 12.1% | 0.03 |
| Non-fatal MI | - | - | - | - | 0.007 (32% risk reduction) |
Data presented for the highest dose (120mg) in the most responsive subgroup (CABG) as per the trial's main findings.[2][8]
The overall results of the GUARDIAN trial were disappointing, as this compound failed to demonstrate a significant benefit over placebo in the total patient population.[9] However, a pre-specified subgroup analysis of patients undergoing coronary artery bypass grafting (CABG) surgery showed a promising 25% relative risk reduction in death or myocardial infarction with the 120mg dose.[8][10] This finding provided the rationale for the subsequent EXPEDITION trial.
The EXPEDITION Trial (Phase III)
The EXPEDITION trial focused exclusively on high-risk patients undergoing CABG surgery, the population that appeared to benefit most in the GUARDIAN trial.
Experimental Protocol: EXPEDITION Trial
Quantitative Data: EXPEDITION Trial Outcomes
| Outcome (at Day 5) | Placebo (n=2,881) | This compound (n=2,880) | p-value |
| Primary Composite Endpoint (Death or MI) | 20.3% | 16.6% | 0.0002 |
| Individual Components | |||
| Myocardial Infarction | 18.9% | 14.4% | 0.000005 |
| All-cause Mortality | 1.5% | 2.2% | 0.02 |
Data sourced from the primary publication of the EXPEDITION trial.[5]
The EXPEDITION trial yielded a paradoxical and ultimately fatal result for this compound. While the drug significantly reduced the incidence of myocardial infarction, it was associated with a statistically significant increase in mortality.[5] This unexpected finding led to the termination of this compound's clinical development for cardiovascular indications. The increased mortality was attributed to an increase in cerebrovascular events.[5]
Conclusion: A Promising Mechanism with an Unforeseen Outcome
The story of this compound serves as a critical case study in drug development. Despite a strong preclinical rationale and a clear mechanism of action, the clinical trial program revealed an unacceptable safety profile in the target population. The divergent outcomes for myocardial infarction and mortality in the EXPEDITION trial underscore the complexity of cardiovascular pharmacology and the importance of large-scale, well-designed clinical trials in uncovering both the benefits and the risks of novel therapeutic agents. While this compound itself did not reach the market for cardiovascular disease, the research into NHE-1 inhibition has provided valuable insights into the pathophysiology of ischemia-reperfusion injury and continues to inform the development of new cardioprotective strategies.[5]
References
- 1. Design of a trial evaluating myocardial cell protection with this compound, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons learned from a phase III population pharmacokinetic study of this compound in coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Inhibition of the sodium-hydrogen exchanger with this compound to prevent myocardial infarction in high-risk ischemic situations. Main results of the GUARDIAN trial. Guard during ischemia against necrosis (GUARDIAN) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sodium-hydrogen exchange inhibition by this compound to reduce the risk of ischemic cardiac events in patients undergoing coronary artery bypass grafting: results of the EXPEDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cardioprotective Effects of Cariporide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariporide (HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a ubiquitous transmembrane protein crucial for intracellular pH regulation.[1][2] In the context of myocardial ischemia and reperfusion, the activation of NHE-1 can paradoxically lead to cellular injury.[3][4] This technical guide provides a comprehensive overview of the experimental evidence and clinical data investigating the cardioprotective effects of this compound, with a focus on its mechanism of action, quantitative outcomes from key studies, and detailed experimental protocols.
Mechanism of Action: NHE-1 Inhibition
During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which in turn activates the NHE-1 to extrude protons in exchange for sodium ions.[4] This results in an intracellular sodium overload. Upon reperfusion, the accumulated intracellular sodium drives the reverse operation of the Na+/Ca2+ exchanger, leading to a massive influx of calcium.[1] This calcium overload is a critical factor in triggering a cascade of detrimental events, including mitochondrial dysfunction, hypercontracture, and ultimately, cell death, contributing to reperfusion injury.[1][5]
This compound exerts its cardioprotective effect by selectively inhibiting NHE-1.[1] By blocking this initial influx of sodium during ischemia and early reperfusion, this compound mitigates the subsequent calcium overload, thereby preserving myocardial cellular integrity and function.[1][5]
Signaling Pathway of this compound's Cardioprotective Effect
Caption: this compound inhibits NHE-1, preventing sodium and subsequent calcium overload, thus protecting the myocardium.
Preclinical Evidence
Numerous preclinical studies across various animal models have demonstrated the cardioprotective effects of this compound in the setting of ischemia-reperfusion injury. These studies have consistently shown a reduction in myocardial infarct size and an improvement in cardiac function.
Experimental Workflow for Preclinical Ischemia-Reperfusion Studies
Caption: Workflow for preclinical evaluation of this compound's cardioprotective effects.
Summary of Quantitative Data from Preclinical Studies
| Study Focus | Animal Model | This compound Administration | Key Findings | Reference |
| Infarct Size Reduction | Rat | 0.1, 0.3, and 1 mg/kg IV before occlusion | Dose-dependently reduced infarct size from 28% to 9%, 9%, and 5% respectively. | [6] |
| Chronic Treatment & Heart Failure | Rat | 3000 ppm in chow, started at various times relative to MI | Reduced infarct size when started 30 min or 3h post-MI (40% to ~32.5%). Improved LVEDP and contractility. | [7][8][9] |
| Hypercholesterolemia | Rabbit | Acute: 0.3 mg/kg IV; Chronic: 0.1% in chow for 4 weeks | Reduced infarct size in both normal (41% to 14-19%) and hypercholesterolemic (63% to 22-32%) rabbits. | [10] |
| Arrhythmia & Mortality | Rat | 3 ppm in diet for 1 week | Reduced mortality from 26% to 0%. Significantly reduced ventricular fibrillation (42% to 0%) and tachycardia (81% to 15%). | [11][12] |
Detailed Experimental Protocols from Preclinical Studies
Rat Ischemia/Reperfusion Model for Infarct Size Assessment [6]
-
Animal Model: Male Wistar rats.
-
Anesthesia and Surgery: Anesthetized, and a thoracotomy performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.
-
Drug Administration: this compound (0.1, 0.3, or 1 mg/kg) or vehicle is administered intravenously before coronary occlusion.
-
Ischemia-Reperfusion: The LAD is occluded for a set period (e.g., 30 minutes) followed by a period of reperfusion (e.g., 2 hours).
-
Infarct Size Measurement: At the end of reperfusion, the coronary artery is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (AAR). The heart is then excised, sliced, and incubated in triphenyltetrazolium chloride (TTC) to differentiate infarcted (pale) from viable (red) tissue. The infarct size is expressed as a percentage of the AAR.
Rabbit Model of Myocardial Infarction and Heart Failure [13]
-
Animal Model: New Zealand White rabbits.
-
Induction of Myocardial Infarction: Permanent ligation of a coronary artery to induce myocardial infarction (MI).
-
Drug Administration: Rabbits with MI and sham controls are randomized to receive either standard chow or chow supplemented with this compound for 9 weeks.
-
Functional Assessment: Left ventricular (LV) morphology is determined by echocardiography. LV systolic and diastolic function is assessed by analysis of LV pressure-volume loops.
-
Biomarker Analysis: Plasma concentrations of C-reactive protein and aldosterone are measured.
Clinical Evidence
The promising preclinical results led to several large-scale clinical trials to evaluate the efficacy and safety of this compound in patients at risk of myocardial necrosis.
Logical Flow of this compound's Clinical Investigation
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Design of a trial evaluating myocardial cell protection with this compound, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium-hydrogen exchange inhibition by this compound to reduce the risk of ischemic cardiac events in patients undergoing coronary artery bypass grafting: results of the EXPEDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Cardioprotective effects of the Na(+)/H(+)-exchange inhibitor this compound in infarct-induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of acute and chronic treatment with the sodium hydrogen exchanger 1 (NHE-1) inhibitor this compound on myocardial infarct mass in rabbits with hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Na+–H+ exchange by this compound reduces inflammation and heart failure in rabbits with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Cariporide in Animal Models of Reperfusion Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cariporide in animal models to study its protective effects against ischemia-reperfusion (I/R) injury, particularly in the context of myocardial infarction.
Introduction
This compound is a potent and selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE1).[1][2] During myocardial ischemia, intracellular acidosis activates NHE1, leading to an influx of Na+ and a subsequent increase in intracellular Ca2+ via the reverse mode of the Na+/Ca2+ exchanger. This Ca2+ overload upon reperfusion is a critical contributor to myocardial cell death and infarct development.[2] By blocking NHE1, this compound mitigates this ionic imbalance, thereby reducing infarct size, decreasing apoptosis, and suppressing arrhythmias associated with I/R injury.[3][4][5] Animal models, particularly in rats, rabbits, and pigs, have been instrumental in elucidating the cardioprotective mechanisms of this compound.[3][6][7]
Mechanism of Action of this compound in Ischemia-Reperfusion Injury
The cardioprotective effect of this compound is primarily attributed to its inhibition of the NHE1 transporter. During ischemia, anaerobic metabolism leads to intracellular acidosis, which activates NHE1 to extrude protons in exchange for sodium ions. The resulting intracellular sodium accumulation reverses the direction of the sodium-calcium exchanger, leading to a massive influx of calcium upon reperfusion. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and ultimately, cell death through necrosis and apoptosis. This compound, by inhibiting NHE1, prevents the initial sodium influx, thereby attenuating the subsequent calcium overload and protecting the myocardium from reperfusion-induced damage.[2]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative data from various preclinical studies, demonstrating the efficacy of this compound in reducing myocardial injury.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | This compound Dose | Administration Route | Ischemia Duration | Reperfusion Duration | Infarct Size Reduction (%) vs. Control | Reference |
| Rat | 0.1, 0.3, 1 mg/kg | Intravenous | 30 min | 2 hours | 68, 68, 82 | [3] |
| Rat | 3 ppm in diet | Oral | 45 min | 180 min | N/A (Reduced mortality and arrhythmias) | [8] |
| Pig | 2.5 mg/kg | Intravenous | 60 min | 48 hours | 66 | [7] |
| Rabbit (Normal Diet) | 0.3 mg/kg | Intravenous | 30 min | 2 hours | 66 | [6] |
| Rabbit (Hypercholesterolemic) | 0.3 mg/kg | Intravenous | 30 min | 2 hours | 65 | [6] |
Table 2: Effect of this compound on Apoptosis and Arrhythmias
| Animal Model | This compound Dose | Endpoint | Outcome | Reference |
| Rat | Not specified | Apoptotic cells per 1000 cardiomyocytes | 11.5 ± 5.7 vs. 51.8 ± 15.2 in control | [4] |
| Rat | 3 ppm in diet | Mortality | 0% vs. 26% in control | [8] |
| Rat | 3 ppm in diet | Ventricular Fibrillation | 0% vs. 42% in control | [8] |
| Rat | 3 ppm in diet | Ventricular Tachycardia | 15% vs. 81% in control | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in a rat model of myocardial ischemia-reperfusion injury.
Protocol 1: Myocardial Ischemia-Reperfusion Surgery in Rats
1. Animal Preparation and Anesthesia:
-
Male Sprague-Dawley rats (250-350 g) are commonly used.[8]
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).[8]
-
Intubate the animal and connect it to a rodent ventilator. Set the ventilation parameters (e.g., 70 breaths/min, 10 ml/kg tidal volume).[8]
-
Maintain body temperature at 37°C using a heating pad.[6]
2. Surgical Procedure:
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.[9][10]
-
Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.
-
Pass a 5-0 or 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.[6][9]
-
Create a snare by threading the ends of the suture through a small piece of polyethylene tubing.
3. Ischemia and Reperfusion:
-
Induce regional ischemia by tightening the snare to occlude the LAD. Ischemia is confirmed by the appearance of a pale, cyanotic area on the myocardial surface and by ST-segment elevation on an electrocardiogram (ECG).[6][9]
-
The duration of ischemia is typically 30-60 minutes.[3][6][7]
-
After the ischemic period, release the snare to allow for reperfusion of the coronary artery. Reperfusion is confirmed by the return of color to the myocardium.[10]
-
The reperfusion period can range from 2 hours to several days, depending on the study endpoints.[3][7]
4. Post-Operative Care:
-
Close the chest in layers.
-
Administer analgesics (e.g., buprenorphine, 0.05 mg/kg, subcutaneously) to manage post-surgical pain.[9]
-
Monitor the animal during recovery.
Protocol 2: Administration of this compound
1. Intravenous Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the desired dose (e.g., 0.1-1 mg/kg) via a cannulated vein (e.g., femoral or jugular vein).[3]
-
The timing of administration is critical. For pre-treatment, administer this compound 10-15 minutes before coronary artery occlusion.[4][6] It can also be administered as an infusion throughout the ischemic and/or early reperfusion period.[7]
2. Oral Administration:
-
For chronic studies, this compound can be mixed into the rodent chow.[8]
-
A typical concentration is 3 parts per million (ppm) in the diet, administered for one week prior to the ischemia-reperfusion surgery.[8]
Protocol 3: Measurement of Myocardial Infarct Size using TTC Staining
1. Heart Collection and Preparation:
-
At the end of the reperfusion period, re-anesthetize the animal and excise the heart.
-
Cannulate the aorta and perfuse the heart with saline to wash out the blood.
-
To delineate the area at risk (AAR), the coronary artery can be re-occluded, and Evans blue dye (2%) can be injected into the aorta. The non-ischemic tissue will stain blue, while the AAR will remain unstained.[11]
2. Slicing and Staining:
-
Freeze the heart and slice it into 2-mm thick transverse sections.[11]
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 10-20 minutes.[11][12]
-
Viable tissue, rich in dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale or white.[12]
3. Image Analysis:
-
Fix the stained slices in 10% formalin.
-
Scan or photograph the slices.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (pale area), the AAR (non-blue area), and the total left ventricular area.[11]
-
Express the infarct size as a percentage of the AAR.
Protocol 4: Assessment of Apoptosis using TUNEL Assay
1. Tissue Preparation:
-
Fix heart tissue samples in 4% paraformaldehyde and embed in paraffin.
-
Cut 5-µm thick sections and mount them on slides.[13]
2. TUNEL Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval if necessary.
-
Follow the manufacturer's instructions for a commercial in situ cell death detection kit (e.g., Roche).[4][14] This typically involves permeabilization of the cells and incubation with a solution containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.
-
TdT will label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
3. Counterstaining and Visualization:
-
Counterstain the nuclei with a fluorescent dye such as 4',6-diamidino-2-phenylindole (DAPI) to visualize all cell nuclei.[4]
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), while all nuclei will be visible with the counterstain (e.g., blue).
4. Quantification:
-
Count the number of TUNEL-positive cardiomyocytes in several random fields of view.
-
Express the apoptotic index as the percentage of TUNEL-positive cells relative to the total number of cells.[14]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of this compound in a rat model of myocardial I/R injury.
References
- 1. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 4. 2.4. TUNEL Assay in Heart Tissue [bio-protocol.org]
- 5. Effects of this compound (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Cardioprotection of this compound evaluated by plasma myoglobin and troponin I in myocardial infarction in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Acute Myocardial Infarction in Rats [jove.com]
- 11. 2.8. Determination of infarct size [bio-protocol.org]
- 12. medschool.vcu.edu [medschool.vcu.edu]
- 13. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TUNEL assay in heart tissue [bio-protocol.org]
Application Notes and Protocols for the Use of Cariporide in Primary Cardiomyocyte Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariporide (formerly HOE642) is a potent and selective inhibitor of the ubiquitously expressed Na+/H+ exchanger isoform 1 (NHE1).[1][2] In the myocardium, NHE1 plays a crucial role in intracellular pH regulation. Under ischemic conditions, intracellular acidosis activates NHE1, leading to an influx of Na+ and a subsequent increase in intracellular Ca2+ via the reverse mode of the Na+/Ca2+ exchanger. This calcium overload is a key contributor to cardiomyocyte injury and death upon reperfusion.[1] By inhibiting NHE1, this compound mitigates this deleterious ionic imbalance, offering a cardioprotective effect.[1] These application notes provide detailed protocols for the use of this compound in primary cardiomyocyte cell culture to study its effects on apoptosis, intracellular calcium dynamics, and pH regulation.
Mechanism of Action
This compound specifically targets and inhibits the NHE1 antiporter.[1] This inhibition prevents the extrusion of protons in exchange for sodium ions, leading to a modest intracellular acidification, particularly under acid-loading conditions like ischemia. The primary cardioprotective mechanism of this compound stems from its ability to limit the influx of Na+ during ischemia and reperfusion.[1] This reduction in intracellular Na+ concentration prevents the reversal of the Na+/Ca2+ exchanger, thereby attenuating the overload of intracellular Ca2+.[1] Consequently, this compound has been shown to reduce cardiomyocyte apoptosis and necrosis in response to ischemic insults.[3]
Data Presentation
This compound Specifications
| Property | Value | Reference |
| IUPAC Name | N-(Diaminomethylidene)-3-methanesulfonyl-4-(propan-2-yl)benzamide | [1] |
| Molecular Formula | C12H17N3O3S | [1] |
| Molecular Weight | 283.35 g/mol | [1] |
| CAS Number | 159138-80-4 | [1] |
| Solubility | DMSO (≥100 mg/mL), Ethanol (~10 mg/mL), Water (sparingly soluble) | [2] |
| Storage | Store as solid at -20°C for up to two years. Store stock solutions at -80°C for up to two years. | [4] |
Dose-Response Data for this compound in Cardiomyocytes
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| NHE1 Inhibition | Rat Cardiac Myocytes | ~0.1 µM | ~68% inhibition | [5] |
| NHE1 IC50 | Human NHE1 in CHO-K1 cells | 30 nM | 50% inhibition | |
| Apoptosis Reduction | Isolated Rat Hearts (Ischemia/Reperfusion) | 10 µM | Significant reduction in TUNEL-positive cells | [3] |
| Intracellular Ca2+ | Mouse Ventricular Myocytes (Stretch-induced) | 10 µM | Significant reduction in diastolic [Ca2+] | [6] |
| Intracellular pH | Human Umbilical Cord Mesenchymal Stem Cells | 10 µM | Decrease in intracellular pH | |
| Cardioprotection | Isolated Rat Hearts (Ischemia/Reperfusion) | 10 µmol/L | Improved recovery of left ventricular function |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.83 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C. For short-term use, a stock solution can be stored at -20°C for up to one year.[4]
-
Protocol for Isolation of Neonatal Rat Primary Cardiomyocytes
This protocol is adapted from established methods for neonatal cardiomyocyte isolation.
-
Reagents and Materials:
-
1-3 day old Sprague-Dawley rat pups
-
70% Ethanol
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Collagenase Type II
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Percoll
-
Cell culture dishes
-
-
Procedure:
-
Euthanize neonatal rat pups in accordance with institutional guidelines.
-
Spray the chest with 70% ethanol to sterilize the area.
-
Excise the hearts and place them in ice-cold HBSS.
-
Trim away atria and connective tissue, leaving the ventricles.
-
Mince the ventricular tissue into small fragments.
-
Digest the tissue with a solution of trypsin and collagenase at 37°C with gentle agitation.
-
Collect the supernatant containing dissociated cells at intervals and neutralize the enzyme with DMEM containing FBS.
-
Pool the collected cell suspensions and centrifuge to pellet the cells.
-
Resuspend the cell pellet in DMEM with FBS.
-
To enrich for cardiomyocytes, pre-plate the cell suspension on an uncoated culture dish for 1-2 hours to allow for fibroblast attachment.
-
Collect the non-adherent cardiomyocytes and plate them on culture dishes pre-coated with fibronectin or gelatin.
-
Culture the cardiomyocytes in a humidified incubator at 37°C and 5% CO2.
-
Assessment of Cardiomyocyte Apoptosis using TUNEL Assay
This protocol outlines the use of a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Reagents and Materials:
-
Primary cardiomyocytes cultured on coverslips
-
This compound
-
Apoptosis-inducing agent (e.g., Doxorubicin or Staurosporine) as a positive control
-
TUNEL assay kit (commercially available)
-
4% Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Plate primary cardiomyocytes on coverslips in a 24-well plate.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for apoptosis.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit fluorescence (e.g., green or red, depending on the kit), while all nuclei will be stained with DAPI (blue).
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in several random fields.
-
Measurement of Intracellular Calcium using Fluo-4 AM
This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration.
-
Reagents and Materials:
-
Primary cardiomyocytes cultured on glass-bottom dishes or coverslips
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Tyrode's solution or other physiological buffer
-
Fluorescence microscope with live-cell imaging capabilities
-
-
Procedure:
-
Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution).
-
Wash the cultured cardiomyocytes with Tyrode's solution.
-
Incubate the cells with the Fluo-4 AM loading solution for 20-30 minutes at 37°C in the dark.
-
Wash the cells with Tyrode's solution to remove excess dye and allow for de-esterification of the dye within the cells for at least 20 minutes.
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire baseline fluorescence images.
-
Perfuse the cells with Tyrode's solution containing the desired concentration of this compound.
-
Record the changes in fluorescence intensity over time. Fluo-4 fluorescence increases upon binding to Ca2+.
-
Analyze the data by measuring the change in fluorescence intensity relative to the baseline. This can be expressed as a ratio (F/F0) or used to calculate intracellular calcium concentrations with appropriate calibration.
-
Measurement of Intracellular pH using BCECF-AM
This protocol details the use of the pH-sensitive fluorescent dye BCECF-AM to measure intracellular pH.
-
Reagents and Materials:
-
Primary cardiomyocytes
-
This compound
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline
-
Nigericin and high-K+ calibration buffers of known pH for calibration
-
Fluorescence imaging system capable of ratiometric measurements
-
-
Procedure:
-
Load cardiomyocytes with 2-5 µM BCECF-AM in HEPES-buffered saline for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye and allow for de-esterification.
-
Excite the cells at two wavelengths, approximately 490 nm (pH-sensitive) and 440 nm (pH-insensitive, isosbestic point).
-
Measure the emission fluorescence at approximately 535 nm.
-
Calculate the ratio of the fluorescence intensities (F490/F440).
-
To obtain absolute pH values, perform a calibration at the end of each experiment using nigericin in high-K+ buffers of varying known pH values to equilibrate intracellular and extracellular pH.
-
Treat the cells with this compound and record the change in the fluorescence ratio to determine the effect on intracellular pH. A decrease in the ratio indicates intracellular acidification.
-
Mandatory Visualizations
Caption: this compound's mechanism of cardioprotection.
Caption: Experimental workflow for this compound studies.
References
- 1. Inhibition of the Na+-H+ exchanger with this compound abolishes stretch-induced calcium but not sodium accumulation in mouse ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | this compound Attenuates Doxorubicin-Induced Cardiotoxicity in Rats by Inhibiting Oxidative Stress, Inflammation and Apoptosis Partly Through Regulation of Akt/GSK-3β and Sirt1 Signaling Pathway [frontiersin.org]
- 4. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound preserves mitochondrial proton gradient and delays ATP depletion in cardiomyocytes during ischemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cariporide (HOE642) in Mouse Models of Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Cariporide (HOE642), a selective Na+/H+ exchanger-1 (NHE-1) inhibitor, in preclinical mouse models of ischemic stroke. The following protocols and data are intended to assist in the design and execution of experiments to evaluate the neuroprotective potential of this compound.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound and their effects on infarct volume and neurological outcomes in rodent models of stroke. While comprehensive dose-response data in mouse models is limited in the readily available literature, the provided information from both mouse and rat studies can guide dose selection.
Table 1: this compound Dosage and Effects in a Mouse Model of Stroke
| Dosage | Administration Route | Frequency & Duration | Mouse Strain | Stroke Model | Key Findings | Reference |
| 0.3 mg/kg/day (administered as 0.15 mg/kg) | Intraperitoneal (i.p.) | Twice a day (b.i.d.) for 7 days, starting 24h post-stroke | C57BL/6J | Transient Middle Cerebral Artery Occlusion (tMCAO) | Improved motor-sensory and cognitive functional recovery. No significant reduction in initial ischemic infarct volume but reduced microglial inflammatory responses and enhanced white matter repair. | [1][2] |
Table 2: Dose-Dependent Effects of this compound on Infarct Size in a Rat Model of Ischemia/Reperfusion (for reference)
| Dosage | Administration Route | Timing of Administration | Rat Strain | Ischemia/Reperfusion Model | Infarct Size Reduction (% of risk mass) vs. Vehicle | Reference |
| 0.1 mg/kg | Intravenous (i.v.) | Before coronary occlusion | Not Specified | Coronary ligation and reperfusion | 19% (from 28% to 9%) | [3][4] |
| 0.3 mg/kg | Intravenous (i.v.) | Before coronary occlusion | Not Specified | Coronary ligation and reperfusion | 19% (from 28% to 9%) | [3][4] |
| 1 mg/kg | Intravenous (i.v.) | Before coronary occlusion | Not Specified | Coronary ligation and reperfusion | 23% (from 28% to 5%) | [3][4] |
Experimental Protocols
This compound (HOE642) Preparation and Administration
This protocol is based on a successful regimen reported in a mouse model of stroke[1].
Materials:
-
This compound (HOE642) powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation (for a 0.15 mg/kg dose in a 25g mouse):
-
The final injection volume should be kept low, typically around 100-200 µL for a mouse.
-
The final concentration of DMSO in the vehicle should be low (e.g., 2.5%) to minimize toxicity.
-
Calculation:
-
Dose for a 25g mouse: 0.15 mg/kg * 0.025 kg = 0.00375 mg
-
Volume of 10 mg/mL stock needed: 0.00375 mg / 10 mg/mL = 0.000375 mL or 0.375 µL
-
To prepare a 100 µL injection volume with 2.5% DMSO:
-
Volume of DMSO stock: 2.5 µL
-
Volume of this compound stock needed for the dose within this 2.5 µL of DMSO is not practical for direct measurement. Therefore, a serial dilution approach is recommended.
-
-
-
Recommended Dilution Method:
-
Prepare an intermediate stock of this compound in DMSO. For example, dilute the 10 mg/mL stock to 1 mg/mL in DMSO.
-
To prepare a final injection solution at 0.15 mg/mL:
-
Take 15 µL of the 1 mg/mL this compound stock.
-
Add to 85 µL of sterile saline.
-
This results in a 100 µL solution with 15% DMSO. To achieve a lower DMSO concentration, further dilution is necessary, ensuring the final dose is in an appropriate injection volume.
-
-
Alternative and more practical approach for a 2.5% DMSO vehicle:
-
Prepare a fresh working solution daily.
-
Calculate the total volume of injection solution needed for the entire cohort of mice.
-
For a target concentration of 0.0375 mg in 150 µL for a 25g mouse (0.25 mg/mL):
-
Dissolve the required amount of this compound powder directly in a volume of DMSO that will constitute 2.5% of the final volume.
-
Add sterile saline to reach the final volume.
-
Example for 10 mice (1.5 mL total volume):
-
Total this compound needed: 0.0375 mg/mouse * 10 mice = 0.375 mg
-
Total volume of DMSO (2.5%): 1.5 mL * 0.025 = 37.5 µL
-
Total volume of saline: 1.5 mL - 37.5 µL = 1462.5 µL
-
Dissolve 0.375 mg of this compound in 37.5 µL of DMSO, then add 1462.5 µL of sterile saline.
-
-
-
-
-
-
Administration:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection.
-
The typical injection volume for a mouse is 5-10 mL/kg body weight.
-
For a 25g mouse, a 150 µL injection volume is appropriate.
-
Administer twice daily (b.i.d.) at approximately 12-hour intervals for the duration of the study.
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice
This protocol is a generalized procedure based on common practices for inducing focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad with a rectal probe to maintain body temperature at 37°C
-
Surgical microscope or loupes
-
Fine surgical instruments (scissors, forceps)
-
6-0 silk sutures
-
Monofilament suture (e.g., 6-0 nylon) with a silicon-coated tip
-
Laser Doppler flowmeter (optional but recommended for monitoring cerebral blood flow)
-
2% 2,3,5-triphenyltetrazolium chloride (TTC) solution for infarct staining
-
4% paraformaldehyde for tissue fixation
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain core body temperature at 37.0 ± 0.5°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Ligation and Suture Insertion:
-
Carefully dissect the arteries from the surrounding tissue.
-
Ligate the distal end of the ECA and the CCA.
-
Place a temporary ligature around the origin of the ECA.
-
Make a small incision in the ECA stump.
-
Introduce a silicon-coated 6-0 nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler, confirms occlusion.
-
-
Ischemia and Reperfusion:
-
Maintain the filament in place for the desired duration of ischemia (e.g., 60 minutes).
-
To induce reperfusion, gently withdraw the monofilament.
-
Permanently ligate the ECA stump.
-
Suture the cervical incision.
-
-
Post-operative Care:
-
Administer subcutaneous saline for hydration.
-
Provide post-operative analgesia as per institutional guidelines.
-
House the mice in a warm, clean cage with easy access to food and water.
-
Monitor the animals closely for the first 24 hours.
-
Assessment of Neurological Deficit
A neurological scoring system can be used to assess functional outcomes. A common 5-point scale is as follows:
-
0: No observable deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Infarct Volume Measurement
-
At the end of the experiment (e.g., 24 or 72 hours post-MCAO), euthanize the mice.
-
Harvest the brains and slice them into 1-2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. To correct for edema, the infarct volume can be calculated indirectly by subtracting the volume of the non-infarcted ipsilateral hemisphere from the volume of the contralateral hemisphere.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Ischemic Stroke
The following diagram illustrates the proposed mechanism of action of this compound in providing neuroprotection in a mouse model of ischemic stroke. This compound, as a selective NHE-1 inhibitor, acts upstream to mitigate the detrimental downstream effects of ischemia-reperfusion injury.
Caption: this compound's neuroprotective signaling pathway in ischemic stroke.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of stroke.
Caption: Experimental workflow for this compound efficacy testing in a mouse stroke model.
References
- 1. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cariporide Administration for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for the selective Na+/H+ exchanger isoform 1 (NHE1) inhibitor, Cariporide, in in vivo rodent studies. Detailed protocols for various administration methods are provided to ensure accurate and reproducible experimental outcomes.
Introduction
This compound (also known as HOE642) is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1).[1] By blocking NHE1, this compound prevents the intracellular Na+ overload that occurs during ischemia and reperfusion, which in turn mitigates the subsequent Ca2+ overload via the Na+/Ca2+ exchanger.[2] This mechanism of action makes this compound a subject of interest in research related to cardioprotection, neuroprotection, and cancer. Successful in vivo studies in rodent models are critical for evaluating its therapeutic potential. The choice of administration route is a key determinant of the pharmacokinetic and pharmacodynamic profile of this compound.
Administration Routes and Dosage Summary
The selection of an appropriate administration route depends on the specific aims of the study, the desired pharmacokinetic profile, and the experimental model. The following table summarizes common administration routes for this compound in rodent studies, with corresponding dosage information collated from various preclinical investigations.
| Administration Route | Species | Dosage Range | Study Context | Reference |
| Intravenous (IV) | Rat | 0.1 - 1 mg/kg | Myocardial Infarction | [3] |
| Rabbit | 0.01 - 0.3 mg/kg | Myocardial Infarction | ||
| Oral (in chow) | Rat | 3 ppm | Myocardial Infarction | |
| Oral (in drinking water) | Rodent | 1 - 10 mg/kg/day | Diabetic Neuropathy, Cardiac Ischemia | |
| Oral Gavage | Rat/Mouse | Protocol Dependent | General Dosing | [4][5][6][7] |
| Intraperitoneal (IP) | Rat/Mouse | Protocol Dependent | General Dosing | [8][9][10] |
| Subcutaneous (SC) | Rat | 3 x 50 mg/kg/day | Myocardial Infarction |
Note: Oral administration of this compound has been shown to be effective in various preclinical models, and the compound is known to be orally bioavailable.[11][12]
Signaling Pathway of this compound Action
This compound's primary target is the Na+/H+ exchanger 1 (NHE1). Inhibition of NHE1 sets off a cascade of intracellular events that are particularly relevant in the context of ischemia-reperfusion injury and cardiac hypertrophy.
Caption: Signaling pathway of this compound action in cardiomyocytes.
Experimental Workflow for In Vivo Rodent Studies
A typical workflow for an in vivo study investigating the efficacy of this compound is outlined below. This workflow can be adapted based on the specific research question and experimental design.
Caption: A generalized experimental workflow for in vivo rodent studies with this compound.
Detailed Experimental Protocols
The following are detailed protocols for the administration of this compound via various routes in rodents. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines for all procedures.
Intravenous (IV) Injection (Tail Vein)
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline)
-
27-30 gauge needle for mice, 23-25 gauge needle for rats
-
1 mL syringe
-
Rodent restrainer
-
Heat lamp or warming pad
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Restraint and Vein Dilation: Place the rodent in a suitable restrainer. To facilitate vein visualization and cannulation, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the this compound solution. Monitor for any signs of swelling at the injection site, which would indicate extravasation.
-
Post-injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding. Return the animal to its cage and monitor for any adverse reactions.
Oral Gavage
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose)
-
Flexible plastic or rigid metal gavage needle (20-22 gauge for mice, 16-18 gauge for rats)
-
Syringe
Procedure:
-
Preparation of Dosing Solution/Suspension: Prepare a solution or a homogenous suspension of this compound in the chosen vehicle.
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle.
-
Administration: Once the needle is in the stomach, administer the this compound formulation slowly.
-
Post-administration Care: Carefully remove the gavage needle and return the animal to its cage. Monitor for any signs of distress, such as difficulty breathing.
Intraperitoneal (IP) Injection
Materials:
-
This compound
-
Sterile vehicle
-
25-27 gauge needle for mice, 23-25 gauge needle for rats
-
Syringe
Procedure:
-
Preparation of Dosing Solution: Prepare a sterile solution of this compound.
-
Animal Restraint: Restrain the rodent in a supine position, with its head tilted slightly downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity, being careful to avoid puncturing the internal organs. Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Administration: Inject the solution into the peritoneal cavity.
-
Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort.
Subcutaneous (SC) Injection
Materials:
-
This compound
-
Sterile vehicle
-
25-27 gauge needle
-
Syringe
Procedure:
-
Preparation of Dosing Solution: Prepare a sterile solution of this compound.
-
Injection Site: Lift the loose skin over the back of the neck or flank to form a "tent."
-
Injection: Insert the needle into the base of the skin tent. Aspirate to check for blood.
-
Administration: Inject the solution into the subcutaneous space.
-
Post-injection Care: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor.
Conclusion
The choice of administration route for this compound in in vivo rodent studies is a critical experimental parameter. This document provides a summary of commonly used routes, dosages, and detailed protocols to guide researchers in designing and executing their studies. Careful consideration of the experimental goals and adherence to proper techniques will ensure the generation of reliable and reproducible data in the preclinical evaluation of this compound.
References
- 1. This compound | Na+/H+ Exchanger | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. research.fsu.edu [research.fsu.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. downstate.edu [downstate.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cariporide as a Selective Inhibitor of Na+/H+-Exchanger 1 (NHE1) In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cariporide (formerly HOE642) is a potent and selective inhibitor of the ubiquitously expressed sodium-hydrogen exchanger isoform 1 (NHE1), a plasma membrane protein crucial for the regulation of intracellular pH (pHi).[1][2] By catalyzing the exchange of one intracellular H+ for one extracellular Na+, NHE1 plays a pivotal role in cellular processes such as proliferation, migration, and apoptosis.[2][3] Dysregulation of NHE1 activity has been implicated in various pathologies, including myocardial ischemia-reperfusion injury and cancer.[1][3][4] In cancer cells, an upregulated NHE1 contributes to a reversed pH gradient (alkaline intracellularly, acidic extracellularly), which promotes tumor growth, invasion, and resistance to chemotherapy.[2][3][4] this compound's ability to block NHE1, leading to intracellular acidification and subsequent apoptosis in cancer cells, makes it a valuable tool for in vitro research and a potential therapeutic agent.[1][3] These application notes provide detailed protocols for utilizing this compound to inhibit NHE1 activity in vitro.
Quantitative Data Summary
The inhibitory potency of this compound against NHE1 can vary depending on the cell type and experimental conditions. The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound for NHE1 and its selectivity over other NHE isoforms.
| Target | Cell Line/System | IC50 Value | Reference |
| NHE1 | Human NHE1 in CHO-K1 cells | 30 nM | [1][5] |
| NHE1 | General | 50 nM | |
| NHE1 | Murine ErbB2-driven breast cancer tissue (ex vivo) | 0.18 µM | |
| NHE2 | General | 1000 µM | |
| NHE3 | General | 3 µM |
Signaling Pathway of this compound-Mediated NHE1 Inhibition
This compound directly binds to and inhibits the NHE1 protein, preventing the efflux of H+ ions. This leads to a decrease in intracellular pH (intracellular acidification). In the context of cancer, this disruption of pH homeostasis can trigger a cascade of events culminating in apoptosis and the inhibition of cancer cell proliferation and invasion.
Caption: this compound inhibits NHE1, leading to intracellular acidification and subsequent apoptosis.
Experimental Protocols
Measuring NHE1 Activity via Intracellular pH (pHi) Recovery
A common and effective method to determine NHE1 activity in vitro is to measure the recovery of intracellular pH following an induced acid load. This protocol utilizes the pH-sensitive fluorescent indicator BCECF-AM.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, glucose, HEPES, pH 7.4
-
Ammonium chloride (NH4Cl) solution (e.g., 20 mM in HBS)
-
Sodium-free HBS (replace NaCl with an equimolar concentration of N-methyl-D-glucamine or choline chloride)
-
Nigericin (for calibration)
-
High potassium buffer for calibration (e.g., KCl, MgCl2, HEPES, pH adjusted to a range of values from 6.5 to 7.5)
-
Fluorescence microscopy system with ratiometric imaging capabilities (excitation at ~490 nm and ~440 nm, emission at ~535 nm)
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and grow to the desired confluency.
-
-
BCECF-AM Loading:
-
Prepare a loading solution of 2-5 µM BCECF-AM in HBS. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.
-
Wash the cells once with HBS.
-
Incubate the cells with the BCECF-AM loading solution for 20-40 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15 minutes.
-
-
Inducing Intracellular Acidosis (Ammonium Prepulse Technique):
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Perfuse the cells with HBS and record a stable baseline pHi.
-
Switch to the NH4Cl-containing HBS and perfuse for 3-5 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl.
-
To isolate NHE1 activity, switch to a sodium-free HBS to remove the extracellular NH4Cl and inhibit Na+-dependent recovery mechanisms. This will induce a significant intracellular acid load.
-
-
Measuring pHi Recovery (NHE1 Activity):
-
Once the intracellular pH has reached a stable acidic level, switch back to the standard sodium-containing HBS to initiate pHi recovery.
-
Record the fluorescence emission at both excitation wavelengths until the pHi returns to the baseline level. The initial rate of this Na+-dependent pHi recovery is a measure of NHE1 activity.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 1 µM) for 15-30 minutes before the ammonium prepulse and include it in all subsequent solutions.
-
-
Calibration:
-
At the end of each experiment, perfuse the cells with a high potassium buffer containing 10 µM nigericin at a series of known pH values (e.g., 6.5, 7.0, 7.5) to equilibrate the intracellular and extracellular pH.
-
Generate a calibration curve by plotting the fluorescence ratio (490nm/440nm) against the known pH values. This curve can then be used to convert the experimental fluorescence ratios to pHi values.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory effect of this compound on NHE1 activity in vitro.
Caption: Workflow for in vitro assessment of this compound's inhibition of NHE1 activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Using Cariporide in an ex vivo Langendorff Heart Perfusion Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolated Langendorff heart perfusion technique is a cornerstone ex vivo model in cardiovascular research, allowing for the study of cardiac function in a controlled environment, free from systemic neurohormonal influences.[1][2] This model is particularly valuable for investigating the pathophysiology of myocardial ischemia-reperfusion (I/R) injury and for the pharmacological screening of cardioprotective agents.[3]
Cariporide (HOE642) is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[4][5] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates the NHE-1 to extrude protons in exchange for sodium ions.[6][7] This results in an intracellular sodium overload, which in turn promotes calcium influx via the reverse mode of the Na+/Ca2+ exchanger, leading to calcium overload, mitochondrial dysfunction, hypercontracture, and ultimately, cell death upon reperfusion.[4][6][8] By inhibiting NHE-1, this compound mitigates this sodium and subsequent calcium overload, thereby exerting a significant cardioprotective effect against I/R injury.[4][9]
These application notes provide a detailed protocol for utilizing this compound in a Langendorff-perfused rodent heart model to investigate its cardioprotective effects against ischemia-reperfusion injury.
Mechanism of Action: this compound in Ischemia-Reperfusion
During an ischemic event, the lack of oxygen forces cardiomyocytes into anaerobic glycolysis, resulting in the accumulation of lactate and intracellular protons (H+), causing acidosis. The cell attempts to correct this by activating the Na+/H+ exchanger (NHE-1), which pumps H+ out of the cell in exchange for Na+. This leads to a high intracellular Na+ concentration. Upon reperfusion, the sudden restoration of the electrochemical gradient and ATP supply causes the Na+/Ca2+ exchanger to operate in reverse mode, expelling the excess Na+ in exchange for Ca2+. This massive influx of Ca2+ is a key trigger for reperfusion injury, leading to contractile dysfunction, arrhythmias, and apoptosis.[4][6] this compound directly blocks the NHE-1, preventing the initial Na+ overload and thereby breaking the cascade that leads to cytotoxic Ca2+ accumulation.[4][9]
Caption: Signaling pathway of ischemia-reperfusion injury and this compound's point of intervention.
Experimental Protocols
This section details the methodology for preparing an isolated rodent heart and applying this compound in an ischemia-reperfusion protocol.
Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g) are commonly used.[1][10]
-
Langendorff Apparatus: A standard system with a water-jacketed heart chamber, perfusate reservoir, and tubing to maintain a constant temperature of 37°C. Can be configured for constant pressure (typically 60-80 mmHg) or constant flow.[11][12]
-
Perfusate: Krebs-Henseleit Buffer (KHB), pH 7.4, containing (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose. The buffer must be continuously gassed with 95% O2 / 5% CO2.[2]
-
Instrumentation:
-
Surgical Instruments: Scissors, forceps, hemostats, silk sutures.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., deionized water or DMSO, check solubility data) and dilute to the final desired concentration in the KHB. A final concentration of 1-10 µM is often effective in ex vivo models.
Heart Isolation and Perfusion
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Ensure a deep level of anesthesia is achieved.
-
Heparinization: Administer heparin (500 IU/kg, i.p. or i.v.) to prevent intracoronary clotting.
-
Thoracotomy: Quickly perform a midline thoracotomy to expose the heart.
-
Excision: Excise the heart by cutting the great vessels and immediately place it in ice-cold KHB to arrest metabolic activity.
-
Cannulation: Identify the aorta, carefully trim away excess tissue, and mount the aorta onto the Langendorff apparatus cannula. Secure it firmly with silk sutures.[1]
-
Initiate Perfusion: Immediately begin retrograde perfusion with oxygenated, 37°C KHB at a constant pressure (e.g., 70 mmHg). The heart should resume beating within seconds.[13]
-
LV Balloon Insertion: Make a small incision in the left atrium and carefully insert a small, fluid-filled latex balloon connected to a pressure transducer through the mitral valve into the left ventricle. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[1]
Ischemia-Reperfusion Protocol with this compound
The timing of this compound administration is critical for determining its efficacy.[9] The following workflow outlines a common experimental design with multiple treatment arms.
Caption: Experimental workflow for testing this compound in a Langendorff I/R model.
-
Stabilization: Allow the heart to stabilize for 20-30 minutes after cannulation.[10] During this time, key functional parameters should reach a steady state.
-
Baseline Recording: Record baseline cardiac function for 10-15 minutes. Key parameters include:
-
Left Ventricular Developed Pressure (LVDP = LVSP - LVEDP)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
Rate-Pressure Product (RPP = LVDP x HR)
-
Max/Min dP/dt (indices of contractility and relaxation)
-
-
Drug Administration & Ischemia:
-
Group 1 (I/R Control): Perfuse with normal KHB before ischemia.
-
Group 2 (Pre-treatment): Switch the perfusion to KHB containing this compound for 15 minutes before inducing ischemia.[9]
-
Group 3 (During Ischemia): Switch to this compound-containing KHB at the onset of ischemia.[9]
-
Group 4 (Reperfusion): Perfuse with normal KHB. Administer this compound only upon reperfusion.[9]
-
-
Global Ischemia: Induce global no-flow ischemia by stopping the perfusion pump for a period of 25-30 minutes.[10]
-
Reperfusion: Restore perfusion for a period of 45 to 120 minutes.[10] For Groups 1, 2, and 3, use normal KHB. For Group 4, use this compound-containing KHB for the initial phase of reperfusion. Continuously record all functional parameters.
Post-Perfusion Analysis
-
Infarct Size Measurement: At the end of reperfusion, hearts can be sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify infarct size. Viable tissue stains red, while infarcted tissue remains pale.
-
Biochemical Assays: Collect the coronary effluent during reperfusion to measure the release of enzymes like creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH) as markers of myocyte injury.[9]
-
Apoptosis Assays: Tissue sections can be fixed and processed for TUNEL staining to quantify the number of apoptotic cardiomyocytes.[9]
Data Presentation
The following tables summarize representative quantitative data from studies using this compound in a Langendorff model.
Table 1: Effect of this compound Administration Timing on Cardiac Functional Recovery
| Parameter | I/R Control Group | Pre-Ischemia this compound | During Ischemia this compound | Reperfusion this compound |
| LVSP Recovery (%) | Lower | Significantly Higher | Intermediate | No significant difference |
| LVEDP Increase (mmHg) | High | Significantly Lower | Intermediate | No significant difference |
| Arrhythmia Score | High | Significantly Lower | Intermediate | No significant difference |
| CK-MB / LDH Release | High | Significantly Lower | - | - |
| (Data compiled and interpreted from Zhang et al., 2006)[9] |
Table 2: Effect of this compound on Myocardial Apoptosis
| Group | Apoptotic Cells (per 1000 cardiomyocytes) |
| I/R Control | 51.8 ± 15.2 |
| Pre-Ischemia this compound | 11.5 ± 5.7 |
| p < 0.05 vs. I/R Control | |
| (Data sourced from Zhang et al., 2006)[9] |
Table 3: Effect of Chronic this compound Treatment Disruption
| Parameter | Placebo | This compound Chronic Tx + Disruption |
| Na+/H+ Exchanger Expression | Baseline | Reduced |
| HCO3-/Na+ Exchanger Expression | Baseline | Increased |
| Contractile Function Recovery post-I/R | Higher | Impaired |
| (Data compiled and interpreted from Bourahla et al., 2011. This study highlights that chronic this compound treatment can alter myocyte phenotype, and sudden withdrawal before an ischemic event can be deleterious.)[10] |
Conclusion
The ex vivo Langendorff heart model is a robust platform for evaluating the cardioprotective effects of this compound. The provided protocols demonstrate that this compound significantly improves functional recovery and reduces cell death when administered before the ischemic insult.[9] Its efficacy is diminished when given later, highlighting the importance of inhibiting NHE-1 before the cascade of sodium and calcium overload is fully established. Researchers should consider the timing of administration and potential effects of chronic treatment models when designing their experiments.[10]
References
- 1. adinstruments.com [adinstruments.com]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Design of a trial evaluating myocardial cell protection with this compound, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. This compound attenuates myocardial ischaemia, reperfusion injury and apoptosis in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disruption of chronic this compound treatment abrogates myocardial ion homeostasis during acute ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adinstruments.com [adinstruments.com]
- 12. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experiments on the Isolated Heart of the Rabbit in the Langendorff-Apparatus - TIB AV-Portal [av.tib.eu]
Troubleshooting & Optimization
Cariporide Technical Support Center: Troubleshooting Aqueous Solubility Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with cariporide solubility in aqueous solutions during experimental procedures.
Troubleshooting Guide: Precipitation and Aggregation
Issue 1: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer.
Root Cause: this compound is sparingly soluble in aqueous buffers. When a concentrated DMSO stock is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to exceed its solubility limit and precipitate.
Solutions:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in a mixture of DMSO and the aqueous buffer, gradually increasing the proportion of the aqueous component. This allows for a more gradual change in polarity.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, some precipitation may be unavoidable if the final DMSO concentration is too low. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound-DMSO stock can sometimes help maintain solubility. However, be mindful of the temperature sensitivity of your experimental system.
-
Consider Co-solvents: If precipitation persists, the use of a co-solvent in the aqueous buffer may be necessary. Common co-solvents include PEG300 and Tween 80.[3] A suggested formulation for an in vivo working solution involves adding a 57 mg/mL DMSO stock solution to PEG300, followed by Tween 80, and finally ddH2O.[3]
Issue 2: The prepared this compound aqueous solution appears cloudy or shows aggregation over time.
Root Cause: Even if initially dissolved, this compound can aggregate in aqueous solutions, especially if stored. The stability of this compound in aqueous solutions is limited.
Solutions:
-
Fresh Preparation: It is strongly recommended to prepare fresh aqueous solutions of this compound for each experiment and use them on the same day.[1]
-
Storage of Stock Solutions: this compound solid can be stored at -20°C for at least two years.[4] DMSO stock solutions should be stored at -80°C for up to one year or -20°C for up to one month.[4] To avoid repeated freeze-thaw cycles, aliquot the DMSO stock solution into smaller, single-use volumes.
-
Filtration: If slight cloudiness is observed after preparation, filtering the final aqueous solution through a 0.22 µm syringe filter can remove small aggregates. However, be aware that this may also slightly reduce the final concentration of the dissolved this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is also soluble in ethanol and dimethylformamide (DMF).[4]
Q2: What is the solubility of this compound in different solvents?
A2: The solubility of this compound varies depending on the solvent. The following table summarizes the approximate solubility in common laboratory solvents.
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 20 - 87[3][4] |
| Dimethylformamide (DMF) | ~10 |
| Ethanol | ~10 |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 |
| Water | Insoluble |
Q3: How should I store this compound?
A3: Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Crystalline Solid | -20°C | ≥ 2 years[4] |
| DMSO Stock Solution | -80°C | 1 year[4] |
| -20°C | 1 month[4] | |
| Aqueous Solution | Not Recommended for Storage | Prepare Fresh Daily[1] |
Q4: Can I use buffers other than PBS to prepare my aqueous this compound solution?
A4: While PBS is commonly used, other biological buffers such as Tris-HCl or HEPES can likely be used. However, the solubility of this compound in these specific buffers is not well-documented in publicly available literature. It is advisable to perform a small-scale solubility test with your chosen buffer before preparing a large volume for your experiment. Be aware that different buffer components can sometimes affect the solubility of compounds.[5][6]
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the amount of DMSO added to your final cell culture medium, you can prepare an intermediate dilution of your stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
Warm your cell culture medium or desired aqueous buffer to 37°C.
-
Add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium/buffer to achieve the final desired concentration.
-
Crucially, add the DMSO stock to the aqueous solution while gently vortexing or mixing to ensure rapid and even dispersion. This minimizes localized high concentrations of this compound that can lead to precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
-
Signaling Pathways and Experimental Workflows
This compound is a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1). Inhibition of NHE1 has significant downstream effects on intracellular pH (pHi) and calcium (Ca2+) levels, which are implicated in various cellular processes, including cell death and survival.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. karger.com [karger.com]
- 5. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
Troubleshooting Cariporide precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cariporide in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to troubleshoot and prevent this problem.
Question: I observed a precipitate in my cell culture medium after adding this compound. What are the possible causes and how can I resolve this?
Answer:
This compound precipitation can occur due to several factors, primarily related to its low aqueous solubility. The following steps and considerations will help you address this issue:
1. Improper Stock Solution Preparation:
-
Issue: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents like DMSO, ethanol, and DMF.[1][2] An improperly prepared or stored stock solution can lead to precipitation upon dilution in aqueous cell culture media.
-
Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO. Ensure the DMSO is of high purity and anhydrous, as moisture can reduce solubility.[3]
-
Warm the solution gently (e.g., in a 37°C water bath) and vortex or sonicate to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4]
-
2. Suboptimal Dilution Method:
-
Issue: Directly diluting the highly concentrated DMSO stock into the full volume of cell culture medium can cause a rapid change in solvent polarity, leading to this compound precipitating out of solution.
-
Solution: Employ a serial dilution or stepwise mixing approach.
-
First, make an intermediate dilution of your this compound stock in a small volume of pre-warmed cell culture medium or serum.
-
Gently vortex or pipette the intermediate dilution to mix thoroughly.
-
Add this intermediate dilution to the final volume of your culture medium. This gradual decrease in DMSO concentration helps to keep the this compound in solution.
-
3. High Final Concentration of this compound:
-
Issue: The desired final concentration of this compound in the cell culture medium may exceed its solubility limit in that specific medium formulation.
-
Solution:
-
Determine the optimal working concentration for your specific cell line and experimental goals. This may require a dose-response experiment to find the lowest effective concentration that does not cause precipitation. Working concentrations can vary significantly depending on the cell type, with studies reporting effective concentrations ranging from 10 µM to over 300 µM.[1][5][6]
-
If a high concentration is necessary, consider using a solubilizing agent or a different delivery method, though these should be carefully validated for their effects on your cells.
-
4. Media Composition and pH:
-
Issue: The components of your cell culture medium, such as salts and proteins in the serum, can interact with this compound and affect its solubility. The pH of the medium can also play a role.
-
Solution:
-
Ensure your cell culture medium is at the correct physiological pH (typically 7.2-7.4) before adding this compound.
-
When preparing fresh media, ensure all components are fully dissolved before adding this compound.
-
If using serum-free media, the lack of proteins that can help stabilize hydrophobic compounds may increase the likelihood of precipitation.
-
5. Temperature and Incubation Conditions:
-
Issue: Temperature fluctuations can affect the solubility of this compound. A drop in temperature after preparing the medium can cause the compound to precipitate.
-
Solution:
-
Always use pre-warmed (37°C) cell culture medium when preparing your final working solution of this compound.
-
After adding this compound to the medium, use it promptly or store it at 37°C if it will be used shortly. Avoid storing this compound-containing media at 4°C for extended periods.
-
Experimental Workflow for Preventing this compound Precipitation
Caption: A workflow for preparing and using this compound in cell culture to minimize precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][3] this compound is also soluble in ethanol and dimethylformamide (DMF).[1][2]
Q2: What is a typical working concentration of this compound in cell culture?
A2: The effective working concentration of this compound can vary widely depending on the cell type and the biological question being investigated. Published studies have used concentrations ranging from the low micromolar (e.g., 10 µM) to several hundred micromolar (e.g., 40-320 µM).[1][5][6] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: For how long is this compound stable in cell culture medium at 37°C?
A3: While specific quantitative stability data for this compound in various cell culture media at 37°C is not extensively published, it is generally recommended to prepare fresh this compound-containing media for each experiment. If short-term storage is necessary, it is best to keep the medium at 37°C to maintain solubility. For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours to ensure a consistent concentration of the active compound.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[7] NHE1 is a ubiquitously expressed membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. By inhibiting NHE1, this compound leads to a decrease in intracellular pH (acidification) and can affect downstream signaling pathways involved in cell proliferation, apoptosis, and migration.
Q5: What are the downstream effects of this compound treatment?
A5: Inhibition of NHE1 by this compound can have several downstream consequences, including:
-
Modulation of Intracellular pH and Calcium: this compound-induced inhibition of NHE1 leads to a decrease in intracellular pH. This can subsequently affect intracellular calcium levels.
-
Induction of Apoptosis: In some cancer cell lines, this compound has been shown to induce apoptosis. This can be mediated through pathways involving p53 upregulation and the PI3K/AKT signaling pathway.[1][5]
-
Inhibition of Cell Proliferation and Migration: By altering intracellular pH and ion concentrations, this compound can interfere with cellular processes that are crucial for cell growth and movement.
-
Crosstalk with other Signaling Pathways: this compound's effects can intersect with other major signaling pathways, including NF-κB and ER stress pathways.
This compound's Mechanism and Downstream Signaling
Caption: Simplified signaling pathway showing this compound's inhibition of NHE1 and its downstream effects.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10-30 mg/mL | [1] |
| Ethanol | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mM).
-
Warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Vortex the tube vigorously or sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Determining the Optimal Working Concentration of this compound
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo)
-
-
Procedure:
-
Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Prepare a series of dilutions of your this compound stock solution in pre-warmed complete cell culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). Remember to use the stepwise dilution method described in the troubleshooting guide to avoid precipitation. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the IC50 (the concentration at which 50% of cell growth is inhibited) and to select a non-toxic or desired effective concentration for your future experiments. Visually inspect the wells with the highest concentrations for any signs of precipitation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis and degradation mechanisms of different protein degradation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in research on the regulatory mechanism of NHE1 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cariporide Dosage Adjustment in Renally Impaired Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Cariporide dosage for animal models with renal impairment. The following information is intended to support experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitous membrane protein that regulates intracellular pH by exchanging extracellular sodium ions for intracellular hydrogen ions.[2][3] By inhibiting NHE-1, this compound prevents intracellular sodium and subsequent calcium overload, which is particularly relevant in the context of ischemia-reperfusion injury.[2] This mechanism is the basis for its investigation as a cardioprotective agent.[2][4] More recently, this compound's ability to induce internal acidification of cancer cells has led to research into its potential as an anti-cancer treatment.[2][5]
Q2: Is there a standard dosage of this compound for animal models?
There is no single standard dosage. The effective dose of this compound in animal models varies depending on the species, the route of administration, and the condition being studied. For instance, in rat models of myocardial ischemia/reperfusion, intravenous doses of 0.1 to 1 mg/kg have shown efficacy in reducing infarct size.[6] Oral administration in rats for diabetic neuropathy and cardiac ischemia has been in the range of 1-10 mg/kg daily.[7]
Q3: Why is dosage adjustment of this compound necessary for renally impaired animal models?
While specific pharmacokinetic data for this compound in renal impairment is lacking, it is a crucial consideration for several reasons. Firstly, renal impairment can alter drug metabolism, even for drugs not primarily cleared by the kidneys. Studies have shown that chronic kidney disease in animal models can lead to a downregulation of hepatic cytochrome P450 (CYP) enzymes, which are major contributors to the metabolism of many drugs. Secondly, reduced renal function can directly impair the excretion of a drug or its active metabolites if they are cleared by the kidneys. This can lead to drug accumulation, potential toxicity, and exaggerated pharmacological effects. Some adverse effects of this compound, such as increased mortality at high doses in clinical trials, have been suggested to be related to drug accumulation.[5][8]
Q4: What are the common animal models of renal impairment where I might need to adjust this compound dosage?
Several well-established animal models are used to simulate human kidney disease.[9] The choice of model depends on whether you are studying acute kidney injury (AKI) or chronic kidney disease (CKD). Common models include:
-
Surgical Models:
-
5/6 Nephrectomy (Subtotal Nephrectomy): This model involves the surgical removal of one kidney and ligation of the arterial supply to two-thirds of the other kidney, leading to a progressive decline in renal function, mimicking CKD.
-
-
Nephrotoxic Models:
-
Cisplatin-Induced Nephrotoxicity: Administration of the chemotherapy drug cisplatin induces acute tubular necrosis and is a common model for drug-induced AKI.
-
Adriamycin-Induced Nephropathy: This model is often used to study focal segmental glomerulosclerosis.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Increased mortality or unexpected adverse events in renally impaired animals at standard this compound doses. | Drug accumulation due to impaired clearance. | Immediately cease administration and conduct a pilot dose-response study starting with a significantly lower dose. Monitor animals closely for signs of toxicity. |
| High variability in experimental results between animals. | Inconsistent levels of renal impairment affecting drug pharmacokinetics differently in each animal. | Ensure consistent induction of renal impairment and stratify animals based on markers of renal function (e.g., serum creatinine, BUN) before drug administration. |
| Lack of therapeutic effect at a dose that is effective in healthy animals. | Insufficient drug exposure, or the pathophysiology of the disease model alters the drug's target engagement. | Consider a cautious dose-escalation study. Also, verify the expression and activity of NHE-1 in the target tissue within your specific disease model. |
Experimental Protocols
Protocol 1: Pilot Dose-Response Study for this compound in a 5/6 Nephrectomy Rat Model of CKD
-
Induction of Renal Impairment:
-
Perform a 5/6 nephrectomy on male Sprague-Dawley rats (250-300g). This is a two-step surgical procedure.
-
Step 1: Under anesthesia, make a flank incision to expose the left kidney. Surgically remove the upper and lower thirds of the kidney.
-
Step 2: One week later, make a flank incision on the opposite side and perform a right total nephrectomy.
-
Allow animals to recover for 4-6 weeks to allow for the development of stable CKD. Confirm renal impairment by measuring serum creatinine and blood urea nitrogen (BUN).
-
-
Dose Selection and Administration:
-
Based on published data in healthy rats (e.g., 0.1-1 mg/kg IV for cardioprotection), select a starting dose that is significantly lower (e.g., 25-50% of the lowest effective dose in healthy animals).
-
Prepare at least 3-4 dose levels for the study (e.g., 0.025, 0.05, 0.1, and 0.2 mg/kg).
-
Administer this compound via the desired route (e.g., intravenous bolus).
-
-
Pharmacokinetic and Pharmacodynamic Monitoring:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes) to determine the pharmacokinetic profile (half-life, clearance, AUC).
-
Monitor relevant pharmacodynamic endpoints for your specific study (e.g., blood pressure, cardiac function, tissue-specific biomarkers).
-
Observe animals for any signs of adverse effects.
-
-
Data Analysis:
-
Analyze pharmacokinetic data to determine how renal impairment has altered the drug's profile compared to healthy animals.
-
Correlate pharmacokinetic parameters with pharmacodynamic outcomes to establish a therapeutic window.
-
Select an optimal dose for your main study that balances efficacy and safety.
-
Data Presentation
Table 1: Reported Effective Doses of this compound in Animal Models with Normal Renal Function
| Animal Model | Condition | Route of Administration | Effective Dose Range | Reference |
| Rat | Myocardial Ischemia/Reperfusion | Intravenous | 0.1 - 1 mg/kg | [6] |
| Rat | Diabetic Neuropathy/Cardiac Ischemia | Oral | 1 - 10 mg/kg/day | [7] |
| Rat | Infarct-induced Heart Failure | Subcutaneous | 50 mg/kg (3x daily) | [4] |
Note: These doses are for animals with normal renal function and should be used as a starting point for determining a reduced dose in renally impaired models.
Visualizations
Caption: this compound's mechanism of action in preventing ischemia/reperfusion injury.
Caption: Recommended workflow for determining this compound dosage in renally impaired models.
References
- 1. Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (HOE642) on myocardial infarct size and ventricular arrhythmias in a rat ischemia/reperfusion model: comparison with other drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC [pmc.ncbi.nlm.nih.gov]
Cariporide and Cerebrovascular Adverse Events: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for Cariporide to cause cerebrovascular adverse events. The following frequently asked questions (FAQs) and troubleshooting guides are based on available clinical trial data and scientific literature.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1).[1][2] NHE1 is a ubiquitous transmembrane protein that plays a crucial role in regulating intracellular pH (pHi) by extruding a proton in exchange for a sodium ion.[1][3] In the context of ischemia-reperfusion injury, such as during a myocardial infarction, intracellular acidosis triggers the activation of NHE1. This leads to an influx of sodium, which in turn reverses the function of the Na+/Ca2+ exchanger, causing a harmful accumulation of intracellular calcium. This calcium overload contributes to myocardial stunning, cell death, and infarct size.[1][2][4] this compound, by inhibiting NHE1, aims to prevent this cascade of events and exert a cardioprotective effect.[1]
2. What is the evidence linking this compound to cerebrovascular adverse events?
The primary evidence linking this compound to cerebrovascular adverse events comes from the Phase III EXPEDITION clinical trial.[5][6] This trial investigated the efficacy and safety of this compound in patients undergoing high-risk coronary artery bypass graft (CABG) surgery. While the study found that this compound significantly reduced the incidence of myocardial infarction, it also revealed a statistically significant increase in mortality associated with a higher incidence of cerebrovascular events, predominantly thromboembolic strokes.[5][6][7][8]
3. Were cerebrovascular adverse events observed in other major clinical trials of this compound?
The earlier, large-scale GUARDIAN trial, which studied this compound in a broader range of patients with acute coronary syndromes, did not find a significant overall benefit for the primary endpoint of death or myocardial infarction.[9][10] However, this trial did not report an increase in clinically serious adverse events, including stroke, at the doses tested.[9][10] The discrepancy between the GUARDIAN and EXPEDITION trials is thought to be related to the significantly higher cumulative dose of this compound used in the EXPEDITION study.[7][11]
4. What is the proposed mechanism for this compound-induced cerebrovascular events?
The exact mechanism is not fully elucidated, but it is hypothesized that the high doses of this compound used in the EXPEDITION trial may have had paradoxical effects on platelet activation.[11] While NHE1 inhibition is primarily studied for its effects on cardiomyocytes, NHE1 is also expressed in other cell types, and its systemic inhibition at high concentrations could lead to off-target effects contributing to a pro-thrombotic state.
Troubleshooting and Experimental Guidance
My preclinical in vivo model is showing unexpected neurological deficits with this compound administration. How can I investigate this?
-
Dose-Response Study: The adverse cerebrovascular events in the EXPEDITION trial were dose-dependent.[7] Conduct a thorough dose-response study in your animal model to identify a therapeutic window that provides cardioprotection without inducing neurological deficits.
-
Histopathological Analysis: Perform detailed histopathological examination of the brain tissue from your experimental animals. Look for evidence of microthrombi, ischemic lesions, or other signs of cerebrovascular pathology.
-
Platelet Function Assays: Investigate the effect of different concentrations of this compound on platelet aggregation and activation in vitro and ex vivo using blood samples from your treated animals.
Quantitative Data from Clinical Trials
Table 1: Key Efficacy and Safety Outcomes from the EXPEDITION Trial
| Outcome | This compound Group | Placebo Group | p-value |
| Primary Composite Endpoint (Death or MI at Day 5) | 16.6% | 20.3% | 0.0002 |
| Myocardial Infarction (MI) alone at Day 5 | 14.4% | 18.9% | 0.000005 |
| Mortality alone at Day 5 | 2.2% | 1.5% | 0.02 |
| Cerebrovascular Events | Increased | - | - |
| Data sourced from the EXPEDITION study.[6] |
Table 2: Dosing Regimens in Major this compound Clinical Trials
| Trial | Patient Population | This compound Dosing |
| GUARDIAN | Acute coronary syndromes | 20 mg, 80 mg, or 120 mg as 60-minute infusions three times daily.[1] |
| EXPEDITION | High-risk coronary artery bypass graft surgery | 180 mg in a 1-hour preoperative loading dose, then 40 mg per hour over 24 hours and 20 mg per hour over the subsequent 24 hours (intravenous).[6] |
Experimental Protocols
Protocol: Investigating the Effect of this compound on Platelet Aggregation
-
Blood Collection: Collect whole blood from the study subjects (e.g., human volunteers or experimental animals) into tubes containing an appropriate anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.
-
Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (obtained by centrifuging the remaining blood at a high speed) to a standardized concentration.
-
Incubation with this compound: Incubate aliquots of the standardized PRP with varying concentrations of this compound or a vehicle control for a predetermined time at 37°C.
-
Platelet Aggregation Measurement: Measure platelet aggregation using a light transmission aggregometer. Add a platelet agonist (e.g., ADP, collagen, or thrombin) to the PRP samples and record the change in light transmission over time.
-
Data Analysis: Calculate the percentage of maximal aggregation for each this compound concentration and compare it to the vehicle control to determine the effect of this compound on platelet function.
Visualizations
Caption: Proposed mechanism of this compound's dual effects.
Caption: Workflow for investigating neurological side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhibition of Na+/H+ exchanger modulates microglial activation and scar formation following microelectrode implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Sodium-hydrogen exchange inhibition by this compound to reduce the risk of ischemic cardiac events in patients undergoing coronary artery bypass grafting: results of the EXPEDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Cariporide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of Cariporide in preclinical studies.
FAQs & Troubleshooting Guides
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our rat model. What are the likely causes?
A1: The primary reason for poor oral bioavailability of this compound is its low aqueous solubility. This compound is sparingly soluble in aqueous buffers and practically insoluble in water. This poor solubility limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
Troubleshooting Steps:
-
Physicochemical Characterization: Confirm the solid-state properties of your this compound batch (e.g., crystallinity, particle size). Amorphous forms or micronized particles can sometimes improve dissolution rates.
-
Vehicle Selection: For initial preclinical screenings, using a solubilizing vehicle can provide a baseline for maximum achievable absorption. However, for developing a clinically relevant oral dosage form, more advanced formulation strategies are necessary.
-
Consider First-Pass Metabolism: While solubility is the main barrier, investigate potential first-pass metabolism in the gut wall and liver, which could further reduce the amount of drug reaching systemic circulation.
Q2: What formulation strategies can we employ to enhance the oral absorption of this compound?
A2: Given this compound's lipophilic nature and poor aqueous solubility, lipid-based nanoformulations are a promising approach. These formulations can enhance solubility, improve dissolution, and potentially increase absorption via the lymphatic system, thereby reducing first-pass metabolism.
Recommended Formulation Approaches:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids.
Q3: How do we select appropriate excipients for a this compound SLN formulation?
A3: Excipient selection is critical for the stability and in vivo performance of SLNs.
Troubleshooting Excipient Selection for this compound SLNs:
-
Lipid Selection: The lipid must have high solubility for this compound. Screen various solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO, Precirol® ATO 5) by dissolving this compound in the molten lipid.
-
Surfactant Selection: The surfactant stabilizes the nanoparticle dispersion. Common choices include Poloxamer 188, Tween® 80, and lecithin. The hydrophilic-lipophilic balance (HLB) of the surfactant is a key parameter.
-
Compatibility Studies: Perform differential scanning calorimetry (DSC) to check for any interactions between this compound and the selected excipients.
Q4: Our this compound SEDDS formulation appears cloudy upon dilution. What does this indicate and how can we fix it?
A4: A cloudy or milky appearance upon dilution of a SEDDS formulation suggests the formation of a coarse emulsion with large droplet sizes, which may lead to suboptimal absorption. The goal is to form a clear or bluish-tinted microemulsion or nanoemulsion (droplet size < 200 nm).
Troubleshooting SEDDS Formulation:
-
Optimize Surfactant:Co-surfactant Ratio: The ratio of surfactant to co-surfactant is critical for the formation of a stable microemulsion. Systematically vary this ratio to find the optimal composition.
-
Construct a Pseudo-Ternary Phase Diagram: This diagram helps to identify the self-emulsifying region for different combinations of oil, surfactant, and co-surfactant, allowing for a more rational formulation design.
-
Increase Surfactant Concentration: A higher concentration of surfactant can lead to smaller droplet sizes, but be mindful of potential GI toxicity at very high concentrations.
Quantitative Data Summary
The following tables present hypothetical yet realistic data to illustrate the expected improvements in the pharmacokinetic profile of this compound with advanced formulations.
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 283.35 g/mol |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL |
| LogP | ~2.5 (estimated) |
| BCS Class (putative) | Class II (Low Solubility, High Permeability) |
Table 2: Comparative Pharmacokinetics of this compound Formulations in Rats (Single Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 150 ± 40 | 100 (Reference) |
| SLN Formulation | 250 ± 50 | 1.5 ± 0.3 | 900 ± 150 | ~600 |
| SEDDS Formulation | 400 ± 70 | 1.0 ± 0.2 | 1500 ± 250 | ~1000 |
| Intravenous (IV) | 1500 ± 200 | 0.1 | 3000 ± 400 | - |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare this compound-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Poloxamer 188
-
Purified water
Procedure:
-
Melt the GMS at a temperature approximately 5-10°C above its melting point (e.g., 70°C).
-
Disperse this compound in the molten GMS with continuous stirring until a clear lipid phase is obtained.
-
Heat the aqueous phase (Poloxamer 188 dissolved in purified water) to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse pre-emulsion.
-
Immediately subject the pre-emulsion to probe ultrasonication (e.g., 70% amplitude, 15 minutes) to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To develop a SEDDS formulation for this compound with optimal self-emulsification properties.
Materials:
-
This compound
-
Oil: Capryol™ 90
-
Surfactant: Kolliphor® RH 40
-
Co-surfactant: Transcutol® HP
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear/bluish-white microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal self-emulsifying region identified in the phase diagram.
-
Dissolve this compound in this mixture with gentle stirring and vortexing until a clear and homogenous solution is formed.
-
-
Characterization:
-
Self-Emulsification Time: Add the SEDDS formulation to a standard dissolution medium (e.g., simulated gastric fluid) and measure the time it takes to form a clear microemulsion under gentle agitation.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Visualizations
Validation & Comparative
Cariporide vs. Amiloride: A Comparative Guide to NHE1 Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cariporide and Amiloride, focusing on their selectivity for the Na+/H+ exchanger isoform 1 (NHE1). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction
The Na+/H+ exchanger (NHE) family of integral membrane proteins plays a crucial role in the regulation of intracellular pH (pHi), cell volume, and sodium homeostasis. Among the various isoforms, NHE1 is ubiquitously expressed and has been implicated in numerous physiological and pathophysiological processes, including cardiac ischemia-reperfusion injury, cancer cell proliferation, and migration. Consequently, the development of selective NHE1 inhibitors is of significant interest for both basic research and therapeutic applications. This guide compares two such inhibitors: this compound, a highly selective second-generation inhibitor, and Amiloride, a first-generation, less selective compound.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Amiloride against various NHE isoforms. The data clearly illustrates the superior selectivity of this compound for NHE1.
| Inhibitor | NHE Isoform | IC50 (µM) | Species | Reference |
| This compound | hNHE1 | 0.03 - 0.05 | Human | [1][2] |
| hNHE2 | 1000 | Human | [2] | |
| hNHE3 | 3 | Human | [2] | |
| Amiloride | hNHE1 | ~3 | Human | |
| dfNHE2 | 55 | Dogfish | [3] | |
| dfNHE3 | 9 | Dogfish | [3] | |
| rNHE4 | Highly Resistant | Rat |
Experimental Protocols
The determination of IC50 values for NHE inhibitors typically involves the use of cells deficient in endogenous NHEs, which are then transfected with a specific human NHE isoform. The activity of the expressed exchanger is monitored by measuring the recovery of intracellular pH (pHi) after an acid load, often using a pH-sensitive fluorescent dye such as BCECF-AM.
Key Experimental Protocol: Fluorometric Measurement of Intracellular pH
1. Cell Culture and Transfection:
- NHE-deficient cells, such as Chinese hamster ovary (CHO-K1) cells, are cultured in appropriate media.
- Cells are stably transfected with plasmids containing the cDNA for the human NHE isoform of interest (e.g., hNHE1, hNHE2, hNHE3).
- Transfected cells are selected and maintained in culture.
2. Cell Preparation and Dye Loading:
- Cells are seeded onto glass coverslips and allowed to adhere.
- The cells are loaded with a pH-sensitive fluorescent dye, typically 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester (BCECF-AM), by incubation in a physiological buffer. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave the ester groups, trapping the fluorescent dye inside.
3. Induction of Intracellular Acidification:
- To induce an acid load, cells are subjected to a prepulse with an ammonium salt (e.g., NH4Cl). The influx of NH3 leads to intracellular alkalinization, followed by a rapid acidification upon removal of the external NH4Cl as NH3 diffuses out, leaving behind H+.
4. Measurement of pHi Recovery:
- The coverslip with the acid-loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope.
- The cells are perfused with a sodium-containing buffer to initiate Na+-dependent pHi recovery, mediated by the expressed NHE isoform.
- The fluorescence of BCECF is monitored at two excitation wavelengths (e.g., 490 nm and 440 nm) with a single emission wavelength (e.g., 535 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular pH, based on a pre-determined calibration curve.
5. IC50 Determination:
- The rate of pHi recovery is measured in the absence and presence of various concentrations of the inhibitor (this compound or Amiloride).
- The percentage of inhibition for each concentration is calculated.
- The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the NHE activity, is determined by fitting the concentration-response data to a sigmoidal curve.
Mandatory Visualization
Comparative Selectivity of this compound and Amiloride for NHE1
Caption: Comparative selectivity of this compound and Amiloride for NHE1.
Experimental Workflow for Determining NHE Inhibitor IC50
Caption: Experimental workflow for IC50 determination of NHE inhibitors.
Simplified NHE1 Signaling Pathway
Caption: Simplified signaling pathway of the Na+/H+ exchanger 1 (NHE1).
References
- 1. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Cariporide's Efficacy in Modulating Intracellular pH Recovery: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Cariporide's effect on intracellular pH (pHi) recovery with other Na+/H+ exchanger (NHE) inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance, supported by experimental evidence.
Comparative Analysis of NHE Inhibitor Potency
This compound is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), a key regulator of intracellular pH.[1][2] Its efficacy in preventing pHi recovery following an acid load has been demonstrated in various cell types. The following table summarizes the quantitative data on this compound and compares it with other common NHE inhibitors.
| Inhibitor | Target(s) | Cell Type | IC50 for pHi Recovery / NHE Activity | Key Findings & References |
| This compound | NHE-1 | GPNT cells | 1.1 µM (for pHi recovery rate) | Potently inhibits pHi recovery after an ammonium pulse.[3] |
| hNHE-1 in CHO-K1 cells | 30 nM (for hNHE-1) | Highly selective for NHE-1.[4] | ||
| Amiloride | NHE-1, other NHE isoforms, ENaC | Pulmonary Microvascular and Artery Endothelial Cells | Dose-dependent inhibition of pHi recovery; higher doses required in artery cells. | A non-selective NHE inhibitor.[3][5][6] |
| 5-(N-ethyl-N-isopropyl) amiloride (EIPA) | NHE-1 | MCF7 and EMT6 cells | Similar efficacy and potency to this compound in inhibiting H+ efflux. | A more potent amiloride analog.[5][7] |
Experimental Protocols
The most common method to assess the effect of inhibitors on pHi recovery is the ammonium chloride (NH4Cl) prepulse technique coupled with fluorescence microscopy using the pH-sensitive dye, BCECF-AM.
Measurement of Intracellular pH (pHi) Recovery
1. Cell Preparation and Dye Loading:
-
Cells are seeded onto glass coverslips and cultured to the desired confluency.
-
The cells are then loaded with 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), typically at a concentration of 2-5 µM in a serum-free medium for 30-60 minutes at 37°C.[6] BCECF-AM is cell-permeant and is cleaved by intracellular esterases to the membrane-impermeant BCECF.
2. Induction of Intracellular Acidosis (Ammonium Prepulse):
-
After dye loading, the cells are washed and perfused with a physiological salt solution (e.g., HEPES-buffered saline).
-
To induce a rapid and transient intracellular acidification, cells are exposed to a solution containing NH4Cl (typically 20 mM) for several minutes. NH3 diffuses into the cell and combines with H+ to form NH4+, causing an initial alkalinization.
-
The NH4Cl-containing solution is then replaced with a sodium-free solution, causing NH4+ to dissociate back to NH3 and H+. The NH3 rapidly diffuses out of the cell, leaving behind an excess of H+ and resulting in a sharp drop in pHi (acidification).[3]
3. Monitoring pHi Recovery:
-
Immediately following acidification, the sodium-free solution is replaced with a sodium-containing solution, with or without the NHE inhibitor (e.g., this compound).
-
The recovery of pHi back to baseline is monitored in real-time by measuring the fluorescence ratio of BCECF at two different excitation wavelengths (e.g., 490 nm and 440 nm) with a fixed emission wavelength (e.g., 535 nm).[3] The ratio of these fluorescence intensities is proportional to the intracellular pH.
4. Calibration:
-
At the end of each experiment, an in situ calibration is performed to convert the fluorescence ratios to absolute pHi values.
-
This is typically achieved by perfusing the cells with high-potassium solutions of known pH containing the K+/H+ ionophore nigericin. Nigericin equilibrates the intracellular and extracellular pH, allowing for the generation of a calibration curve.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the NHE-1 transporter, blocking H+ efflux and Na+ influx.
Caption: Experimental workflow for measuring intracellular pH recovery.
Caption: Comparison of this compound's selectivity to other NHE inhibitors.
References
- 1. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manipulation of Intracellular pH in Cancer Cells by NHE1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulmonary endothelial cells from different vascular segments exhibit unique recovery from acidification and Na+/H+ exchanger isoform expression | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Cariporide in High-Risk Cardiac Patients: An Analysis of the GUARDIAN Trial and Alternative Sodium-Hydrogen Exchange Inhibitors
A detailed comparison for researchers and drug development professionals on the clinical trial results of Cariporide from the GUARDIAN study, alongside an evaluation of alternative therapeutic strategies.
The Guard During Ischemia Against Necrosis (GUARDIAN) trial was a large-scale, phase 2/3 clinical study designed to evaluate the efficacy and safety of this compound, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), in reducing myocardial necrosis in patients at high risk for myocardial infarction (MI). While the trial ultimately failed to meet its primary endpoint in the overall patient population, subgroup analyses, particularly in patients undergoing coronary artery bypass graft (CABG) surgery, suggested a potential cardioprotective benefit. This guide provides a comprehensive analysis of the GUARDIAN trial results, compares this compound with other NHE-1 inhibitors, and details the experimental protocols of the key studies.
This compound's Mechanism of Action: Targeting Ischemia-Reperfusion Injury
During myocardial ischemia, intracellular acidosis triggers the activation of the NHE-1, leading to an influx of sodium ions in exchange for hydrogen ions. This sodium overload, in turn, promotes calcium influx via the sodium-calcium exchanger, resulting in intracellular calcium overload, a key driver of cell death and myocardial injury upon reperfusion.[1] this compound, by selectively blocking NHE-1, aims to attenuate this cascade, thereby protecting myocardial cells from ischemia-reperfusion injury.[1][2]
References
A Comparative Analysis of Cariporide and Eniporide in Cardiac Protection
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the sodium-hydrogen exchanger isoform 1 (NHE-1) has been a significant area of investigation for therapeutic strategies aimed at protecting the heart from ischemia-reperfusion injury. Among the key pharmacological agents developed to target this mechanism are Cariporide and Eniporide. Both are potent and selective inhibitors of NHE-1, a crucial membrane protein involved in the regulation of intracellular pH and sodium levels in the myocardium.[1][2] This guide provides a comprehensive, data-driven comparison of this compound and Eniporide, focusing on their performance in clinical trials, their mechanisms of action, and the experimental protocols that defined their evaluation.
Mechanism of Action: Targeting the Sodium-Hydrogen Exchanger (NHE-1)
During myocardial ischemia, the lack of oxygen forces cells into anaerobic metabolism, leading to an accumulation of intracellular protons and a subsequent drop in pH (acidosis). To counteract this, the NHE-1 transporter is activated, extruding a proton in exchange for a sodium ion.[3] While this helps to restore pH, the resulting intracellular sodium overload triggers the reverse operation of the Na+/Ca2+ exchanger, leading to a massive influx of calcium upon reperfusion. This calcium overload is a critical factor in causing myocardial cell death, arrhythmias, and contractile dysfunction.[1][4]
This compound and Eniporide share a common mechanism of action by selectively inhibiting the NHE-1 isoform.[1][2] By blocking this exchanger, they prevent the initial influx of sodium during ischemia and reperfusion, thereby mitigating the subsequent calcium overload and protecting cardiac myocytes from injury.[1]
Comparative Efficacy and Safety: Clinical Trial Data
The clinical development of this compound and Eniporide has been marked by large-scale clinical trials that have provided valuable insights into their therapeutic potential and limitations.
This compound: The GUARDIAN and EXPEDITION Trials
This compound's efficacy was primarily evaluated in two major clinical trials: the Guard During Ischemia Against Necrosis (GUARDIAN) trial and the EXPEDITION study.[5]
The GUARDIAN trial was a large, multicenter, randomized, double-blind, placebo-controlled study that enrolled 11,590 patients.[6][7] It aimed to assess the efficacy of this compound in reducing all-cause mortality and myocardial infarction in patients with unstable angina, non-ST-segment elevation myocardial infarction (NSTEMI), or those undergoing high-risk percutaneous coronary intervention (PCI) or coronary artery bypass grafting (CABG).[6]
The EXPEDITION trial was a subsequent Phase III study that focused on high-risk CABG patients, a subgroup that showed promise in the GUARDIAN trial.[5][8]
| This compound Clinical Trial Data | |
| Trial | GUARDIAN |
| Patient Population | 11,590 patients with unstable angina, NSTEMI, or undergoing high-risk PCI or CABG[6] |
| Dosage | Placebo, 20 mg, 80 mg, or 120 mg three times daily as 60-minute infusions[1] |
| Primary Endpoint | All-cause mortality or myocardial infarction at day 36[6] |
| Key Findings | - No significant overall benefit of this compound over placebo.[7]- The 120 mg dose showed a 10% relative risk reduction, which was not statistically significant.[7]- In the subgroup of patients undergoing CABG, the 120 mg dose was associated with a 25% reduction in death or MI.[7] |
| Adverse Events | No significant increase in clinically serious adverse events compared to placebo.[7] |
| Trial | EXPEDITION |
| Patient Population | High-risk patients undergoing CABG |
| Dosage | Higher dose than in GUARDIAN |
| Primary Endpoint | Death or myocardial infarction |
| Key Findings | - Statistically significant reduction in the primary endpoint of death or myocardial infarction from 20.3% to 16.6%.[1]- However, this was driven by a reduction in myocardial infarction (18.9% to 14.4%), while mortality increased from 1.5% to 2.2%.[1][8] |
| Adverse Events | Increased mortality was associated with an increase in cerebrovascular events.[5][8] |
Eniporide: The ESCAMI Trial
Eniporide was investigated in the Evaluation of the Safety and Cardioprotective Effects of Eniporide in Acute Myocardial Infarction (ESCAMI) trial.[2][5] This international, prospective, randomized, double-blind, placebo-controlled phase 2 trial enrolled patients with acute ST-elevation myocardial infarction (MI) undergoing reperfusion therapy.[9]
| Eniporide Clinical Trial Data | |
| Trial | ESCAMI |
| Patient Population | Patients with acute ST-elevation MI undergoing thrombolysis or primary angioplasty[9] |
| Dosage | 50, 100, 150, or 200 mg as a 10-minute infusion before reperfusion therapy[9] |
| Primary Endpoint | Infarct size measured by cumulative release of alpha-hydroxybutyrate dehydrogenase (α-HBDH)[9] |
| Key Findings | - Overall, Eniporide did not significantly limit infarct size or improve clinical outcome.[2][9]- In stage 1 of the trial, the 100 mg and 150 mg doses showed a reduction in infarct size, particularly in the angioplasty group.[9]- In stage 2, there was no difference in enzymatic infarct size between the Eniporide and placebo groups.[2][9] |
| Adverse Events | No significant adverse effects reported. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the clinical trial results.
GUARDIAN Trial Protocol
The GUARDIAN trial was a four-arm study comparing three different doses of this compound with a placebo.[6] Patients were enrolled from 382 investigative sites across 23 countries.[1] The study was designed as a combined Phase II/Phase III trial to evaluate both the safety and efficacy of this compound across a broad spectrum of at-risk patients.[6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jacc.org [jacc.org]
- 3. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic inhibition of the Na+/H+- exchanger causes regression of hypertrophy, heart failure, and ionic and electrophysiological remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of a trial evaluating myocardial cell protection with this compound, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Why did the NHE inhibitor clinical trials fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Cariporide's Cardioprotective Effects Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data on the cardioprotective effects of cariporide, a selective sodium-hydrogen exchanger isoform 1 (NHE-1) inhibitor, across various animal models of myocardial ischemia-reperfusion (I/R) injury. While this compound demonstrated consistent and potent cardioprotection in preclinical studies, this guide aims to present the data, detail the experimental approaches, and explore the factors influencing the reproducibility of its therapeutic effects, offering insights for ongoing research in cardioprotection.
Mechanism of Action: NHE-1 Inhibition
This compound exerts its cardioprotective effects by targeting the Na+/H+ exchanger isoform 1, the predominant isoform in the myocardium.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, which activates the NHE-1 to extrude protons in exchange for sodium ions.[2] This influx of sodium, coupled with the reduced efficiency of the ATP-dependent Na+/K+ pump, leads to an intracellular sodium overload. To counteract this, the Na+/Ca2+ exchanger operates in reverse mode, expelling sodium but importing calcium, resulting in a detrimental intracellular calcium overload.[2][3] This calcium overload is a key trigger for a cascade of events leading to cell death upon reperfusion, including mitochondrial dysfunction, hypercontracture, and the activation of proteases.[2]
By selectively inhibiting NHE-1, this compound mitigates the initial sodium influx during ischemia and reperfusion.[3] This action prevents the subsequent calcium overload, thereby protecting cardiac myocytes from necrosis and apoptosis.[3][4]
Caption: this compound's inhibition of NHE-1 during ischemia.
Comparative Efficacy of this compound in Animal Models
This compound has been extensively studied in various animal models of myocardial I/R injury, including rats, rabbits, and pigs. The following table summarizes the quantitative data from these studies, highlighting the consistent cardioprotective effects observed across species.
| Animal Model | This compound Dosage & Administration | Ischemia/Reperfusion Protocol | Key Cardioprotective Outcomes | Reference |
| Rat | 3 ppm in diet for 1 week | 45 min ischemia / 180 min reperfusion | - Mortality reduced from 26% to 0%- Ventricular fibrillation reduced from 42% to 0%- Ventricular tachycardia reduced from 81% to 15%- Reduced apoptosis | [4] |
| Rat | 1 mg/kg IV before ischemia | 30 min ischemia / 120 min reperfusion | - Improved Left Ventricular Systolic Pressure (LVSP)- Decreased Left Ventricular End-Diastolic Pressure (LVEDP)- Reduced arrhythmia score- Decreased CK-MB and LDH release- Reduced apoptotic cells from 51.8 to 11.5 per 1000 | [5] |
| Rat | 2.5 mg/kg orally | Doxorubicin-induced cardiotoxicity model | - Alleviated cardiotoxicity by suppressing oxidative stress, inflammation, and apoptosis | [6] |
| Rabbit | 0.3 mg/kg IV 10 min before occlusion | 30 min ischemia / 180 min reperfusion | - Infarct size reduced by 66% in normal diet rabbits- Infarct size reduced by 65% in hypercholesterolemic rabbits | [7] |
| Rabbit | Added to cardioplegic solutions (St. Thomas & HTK) | 120 min ischemia / 30 min reperfusion (Langendorff) | - Enhanced recovery of LV function (+dp/dtmax, -dp/dtmax)- Increased ATP levels- Reduced CK-MB, water content, and intracellular Ca2+ | [8] |
| Rabbit | Pretreatment before ischemia | Ischemia-reperfusion lung injury model | - Increased oxygenation index- Decreased inflammatory cytokines and NHE-1 expression | [9] |
| Pig | 0.22 mg/kg intracoronary during ischemia | 45 min ischemia / 24 hr reperfusion | - Infarct size reduced from ~74% to ~38% of area at risk- Improved functional recovery | [10] |
| Pig | 2.5 mg/kg IV before ischemia | 60 min ischemia / 48 hr reperfusion | - Infarct size reduced by 66%- Significantly reduced plasma myoglobin and troponin I levels | [11] |
Standardized Experimental Protocol: Myocardial Ischemia-Reperfusion
The evaluation of cardioprotective agents like this compound typically follows a standardized surgical procedure to induce myocardial infarction in animal models. The workflow ensures that the injury is consistent and the effects of the therapeutic intervention can be accurately measured.
Key Methodologies
-
Animal Preparation: Animals (e.g., Sprague-Dawley rats, New Zealand White rabbits, or domestic pigs) are anesthetized, intubated, and mechanically ventilated. Core body temperature and ECG are continuously monitored.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. A ligature, typically a silk suture, is passed around a major coronary artery (commonly the left anterior descending or left circumflex artery).
-
Induction of Ischemia: The coronary artery is occluded by tightening the ligature. Successful occlusion is confirmed by changes in the ECG (e.g., ST-segment elevation) and visible discoloration of the myocardial tissue.
-
Drug Administration: this compound or a placebo is administered at a predetermined time point. This can be before ischemia (pretreatment), during ischemia, or at the onset of reperfusion. Administration routes vary and include intravenous, intracoronary, or dietary supplementation.[4][7][10][11]
-
Reperfusion: After the ischemic period, the ligature is released to allow blood flow to return to the myocardium.
-
Assessment of Cardioprotection:
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk is delineated (e.g., with Evans blue dye), and the infarcted tissue is identified using a stain like triphenyltetrazolium chloride (TTC). The infarct size is expressed as a percentage of the area at risk.[7][11]
-
Cardiac Function: Hemodynamic parameters such as left ventricular developed pressure, end-diastolic pressure, and the maximum rates of pressure rise and fall (+/- dP/dt) are measured to assess myocardial contractility and relaxation.[5][8]
-
Biomarkers: Blood samples are collected to measure the levels of cardiac enzymes and proteins like creatine kinase-MB (CK-MB) and troponin I, which are indicative of myocardial damage.[5][11]
-
Arrhythmia Analysis: The incidence and duration of arrhythmias, such as ventricular tachycardia and fibrillation, are monitored via ECG during the I/R period.[4]
-
Caption: A typical workflow for I/R injury experiments.
Discussion on Reproducibility and Clinical Translation
The preclinical data overwhelmingly support the cardioprotective efficacy of this compound. Across different species—rats, rabbits, and pigs—and using various experimental setups, this compound consistently demonstrated a significant reduction in infarct size, improved cardiac function, and a lower incidence of life-threatening arrhythmias.[4][5][7][11] The effect appears robust, with infarct size reductions frequently reported in the range of 50-70%.[7][11] This strong preclinical evidence is rooted in the drug's well-defined mechanism of action, which targets a fundamental process in I/R injury.[12]
Despite this remarkable consistency in animal models, this compound's journey through clinical trials yielded more complex results. The large-scale GUARDIAN trial failed to show a significant overall benefit in reducing death or myocardial infarction across a broad population of patients at risk.[1][2] However, a subgroup analysis suggested potential benefits for high-risk patients, such as those undergoing coronary artery bypass grafting (CABG).[3] The subsequent EXPEDITION trial, which focused on high-risk CABG patients, did show a reduction in myocardial infarction but was halted due to an increase in mortality, potentially linked to cerebrovascular events at higher doses.[3][13]
The discrepancy between the highly reproducible preclinical success and the challenges in clinical trials highlights several critical factors for drug development professionals:
-
Dose and Therapeutic Window: The optimal therapeutic dose in humans that balances efficacy with safety proved difficult to establish.[1]
-
Timing of Administration: In most animal studies, this compound was given before or immediately at the onset of ischemia, which represents an ideal but often clinically unrealistic scenario.[5][10]
-
Comorbidities: Clinical trial populations present with a wide range of comorbidities (e.g., diabetes, hyperlipidemia) that are often not fully replicated in otherwise healthy animal models and can alter cardioprotective signaling.[14]
-
Complexity of Human Pathology: The pathophysiology of acute coronary syndromes in humans is more complex than the controlled, single-vessel occlusion models used in preclinical research.
Conclusion
The cardioprotective effects of this compound are highly reproducible across standard preclinical animal models of myocardial ischemia-reperfusion injury, including rats, rabbits, and pigs. The consistent and significant reduction in myocardial damage observed in these studies validates the therapeutic potential of NHE-1 inhibition as a powerful cardioprotective strategy. However, the translation of these findings to successful clinical outcomes has been challenging, underscoring the complexities of human disease, the importance of defining the correct patient population, and the critical need to establish a safe and effective therapeutic window. The story of this compound serves as a crucial case study for researchers, emphasizing that while robust and reproducible preclinical data are an essential foundation, they are the first of many steps in the arduous path of drug development.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Design of a trial evaluating myocardial cell protection with this compound, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound attenuates myocardial ischaemia, reperfusion injury and apoptosis in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Doxorubicin-Induced Cardiotoxicity in Rats by Inhibiting Oxidative Stress, Inflammation and Apoptosis Partly Through Regulation of Akt/GSK-3β and Sirt1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of acute and chronic treatment with the sodium hydrogen exchanger 1 (NHE-1) inhibitor this compound on myocardial infarct mass in rabbits with hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Cardioprotective effects of this compound as an adjunct in different cardioplegic solutions: an experiment with rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [this compound Pretreatment Attenuates Lung Ischemia-Reperfusion Injury in Rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Cardioprotection of this compound evaluated by plasma myoglobin and troponin I in myocardial infarction in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Na+–H+ exchange by this compound reduces inflammation and heart failure in rabbits with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cariporide, Nicorandil, and Propranolol on Myocardial Infarct Size
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of three cardioprotective agents—Cariporide, Nicorandil, and Propranolol—on the reduction of myocardial infarct size. The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in evaluating these compounds.
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound, Nicorandil, and Propranolol on myocardial infarct size from various experimental studies.
| Drug | Species | Model | Dosage | Infarct Size Reduction vs. Control | Reference |
| This compound | Rat | Ischemia/Reperfusion | 0.1, 0.3, and 1 mg/kg | Reduced from 28% to 9%, 9%, and 5% respectively | [1] |
| Rabbit | Ischemia/Reperfusion | 0.3 mg/kg (acute) | Reduced from 41% to 14% (normal diet); from 63% to 22% (atherogenic diet) | [2] | |
| Rabbit | Ischemia/Reperfusion | 0.1% in chow (chronic) | Reduced from 41% to 19% (normal diet); from 63% to 32% (atherogenic diet) | [2] | |
| Human | Acute Anterior MI (PTCA) | 40 mg IV bolus | Significant reduction in CK, CK-MB, and LDH release | [3] | |
| Nicorandil | Rat | Ischemia/Reperfusion | 0.1 mg/kg | No significant reduction | [1] |
| Dog | Coronary Artery Occlusion | 100 µg/kg then 30 µg/kg/min | Reduced by 31% | [4] | |
| Human | STEMI (pPCI) | 5 mg, three times daily (sustained) | 13% vs 16% in control | [5] | |
| Human | STEMI (pPCI) | Intravenous before PCI | 26.5 g vs 32.4 g in placebo (at 5-7 days); 19.5 g vs 25.7 g (at 6 months) | [6][7] | |
| Propranolol | Rat | Ischemia/Reperfusion | 2.5 mg/kg | Reduced from 28% to 11% | [1] |
| Dog | Coronary Artery Occlusion with Reperfusion | 1.0 mg/kg | Reduced from 22.6% to 4.6% (before occlusion) or 9.5% (after reperfusion) | [8] | |
| Dog | Coronary Artery Occlusion without Reperfusion | 1.0 mg/kg | No significant reduction | [8] | |
| Human | Evolving MI | 0.1 mg/kg IV then orally | No significant difference in infarct size | [9] |
Experimental Protocols
Animal Studies
A prevalent experimental model involves the ligation of a major coronary artery, such as the left anterior descending (LAD) or left circumflex (LCX) artery, to induce myocardial ischemia, followed by a period of reperfusion.
-
Animal Models: Commonly used species include rats (Sprague-Dawley), rabbits (New Zealand White), and dogs (beagle or mongrel).
-
Surgical Procedure: Animals are anesthetized, and a thoracotomy is performed to expose the heart. A ligature is placed around a coronary artery for a specified duration (e.g., 30-60 minutes) to induce ischemia. The ligature is then released to allow for reperfusion (e.g., 2-24 hours).
-
Drug Administration: The investigational drugs are administered intravenously, orally, or as part of the diet. The timing of administration varies, with some protocols delivering the drug before ischemia, during ischemia, or at the onset of reperfusion.
-
Infarct Size Measurement: At the end of the reperfusion period, the hearts are excised. The area at risk (the portion of the ventricle supplied by the occluded artery) and the infarcted area are delineated. A common method is the use of triphenyltetrazolium chloride (TTC) staining, where viable myocardium stains red and the infarcted tissue remains pale. The infarct size is typically expressed as a percentage of the area at risk or the total left ventricular mass.
Clinical Studies
In human trials, patients presenting with acute myocardial infarction (AMI), often characterized by ST-segment elevation (STEMI), are enrolled.
-
Patient Population: Patients undergoing primary percutaneous coronary intervention (pPCI) are a common study group.
-
Drug Administration: The study drug or a placebo is administered, often intravenously, prior to the revascularization procedure.
-
Infarct Size Measurement: Cardiac magnetic resonance (CMR) imaging is a standard method for assessing myocardial infarct size in clinical trials.[6][7] Other markers include the measurement of cardiac enzymes like creatine kinase (CK) and its MB isoenzyme (CK-MB).[3]
Signaling Pathways and Mechanisms of Action
This compound: Na+/H+ Exchanger Inhibition
This compound is a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). During myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and subsequent Ca2+ overload via the reverse mode of the Na+/Ca2+ exchanger. This Ca2+ overload contributes to cell death and infarct development. By blocking NHE-1, this compound mitigates this ionic imbalance, thereby protecting the myocardium.
Nicorandil: Dual Mechanism of Action
Nicorandil exhibits a dual mechanism of action. It acts as a potassium channel opener, specifically for ATP-sensitive potassium (KATP) channels, and also as a nitric oxide (NO) donor. The opening of mitochondrial KATP channels is believed to mimic ischemic preconditioning, a state where brief periods of ischemia protect the heart from a subsequent prolonged ischemic insult. The NO donor property leads to vasodilation, improving coronary blood flow.
Propranolol: β-Adrenergic Receptor Blockade
Propranolol is a non-selective β-adrenergic receptor antagonist. During myocardial ischemia, there is an increase in sympathetic tone, leading to elevated levels of catecholamines. These catecholamines bind to β-adrenergic receptors, increasing heart rate, myocardial contractility, and consequently, myocardial oxygen demand. By blocking these receptors, propranolol reduces the workload of the heart, thereby limiting the extent of ischemic injury.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for preclinical studies comparing the effects of these cardioprotective agents on infarct size.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effects and interaction, of this compound and preconditioning on cardiac arrhythmias and infarction in rat in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Infarct size in rabbits: a modified method illustrated by the effects of propranolol and trimetazidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective effects of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoproterenol-induced myocardial infarction in rabbits. Protection by propranolol or labetalol: a proposed non-invasive procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of size of myocardial infarction with nicorandil, a new antianginal drug, after coronary artery occlusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of Cariporide for Myocardial Protection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cariporide's performance in myocardial protection against other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating the therapeutic window of this Na+/H+ exchange (NHE-1) inhibitor.
Introduction to this compound and Myocardial Protection
Myocardial ischemia and reperfusion injury are critical concerns in cardiovascular medicine, contributing significantly to the morbidity and mortality associated with acute myocardial infarction (MI) and cardiac surgery. One of the key pathological mechanisms involved is the intracellular accumulation of sodium (Na+) and calcium (Ca2+), which is partly mediated by the Na+/H+ exchanger isoform 1 (NHE-1).[1] this compound is a potent and selective inhibitor of NHE-1 that has been investigated for its potential to protect the myocardium from ischemia-reperfusion injury.[1] By blocking NHE-1, this compound aims to attenuate the detrimental ionic imbalances that lead to cell death and cardiac dysfunction.
Mechanism of Action: The NHE-1 Signaling Pathway
This compound exerts its cardioprotective effects by inhibiting the NHE-1 protein, a crucial regulator of intracellular pH and sodium levels in cardiomyocytes. During ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ in exchange for protons. This rise in intracellular Na+ reverses the action of the Na+/Ca2+ exchanger (NCX), causing an influx of Ca2+ and subsequent calcium overload. This overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of proteases, and ultimately, cell death. This compound's inhibition of NHE-1 helps to prevent this toxic cascade.
Comparative Efficacy of this compound
The therapeutic efficacy of this compound has been evaluated in numerous preclinical and clinical studies. Its performance is best understood by comparing it with a placebo and other cardioprotective agents.
This compound vs. Placebo
Clinical trials have provided key insights into the efficacy and safety of this compound at various doses. The GUARDIAN and EXPEDITION trials are the most prominent examples.
Table 1: Efficacy of this compound in Clinical Trials (vs. Placebo)
| Trial (Patient Population) | This compound Dose | Primary Endpoint | Efficacy Outcome | Citation(s) |
| GUARDIAN (Unstable Angina/NSTEMI, PCI, CABG) | 20 mg, 80 mg, 120 mg (IV, tid) | Death or MI at 36 days | No significant overall benefit. In the CABG subgroup, 120 mg reduced the risk of death or MI by 25%. | [1][2][3][4] |
| EXPEDITION (High-risk CABG) | 180 mg loading dose, then 40 mg/hr for 24h, then 20 mg/hr for 24h (IV) | Death or MI at 5 days | Reduced from 20.3% (placebo) to 16.6% (this compound). | [4][5] |
This compound vs. Other Cardioprotective Agents
Direct comparative studies of this compound against other classes of cardioprotective agents are limited. However, some experimental data provide a basis for comparison.
Table 2: Experimental Comparison of this compound with Other Cardioprotective Agents
| Comparison Agent | Animal Model | Key Findings | Citation(s) |
| Metoprolol (Beta-blocker) | Isolated Rat Heart | The combination of this compound and metoprolol additively limited infarct size significantly compared to control or this compound alone. | [2] |
| Verapamil (Calcium Channel Blocker) | Rabbit | Verapamil reduced infarct size and the incidence of ischemia- and reperfusion-induced arrhythmias. (No direct comparison with this compound) | [6][7] |
| Diltiazem (Calcium Channel Blocker) | Dog | Diltiazem provided better myocardial protection than potassium cardioplegia, especially with impaired coronary flow. (No direct comparison with this compound) | [1] |
Safety and Therapeutic Window
The therapeutic window of this compound is a critical consideration. While showing promise in specific contexts, safety concerns have been raised, particularly at higher doses.
Table 3: Safety Profile of this compound in Clinical Trials
| Trial | This compound Dose | Key Adverse Events | Citation(s) |
| GUARDIAN | 20 mg, 80 mg, 120 mg | No significant increase in clinically serious adverse events. | [2][3] |
| EXPEDITION | High dose regimen | Increased mortality (2.2% vs. 1.5% in placebo) associated with an increase in cerebrovascular events. | [4][5] |
The EXPEDITION trial highlighted a narrow therapeutic window for high-dose this compound, where the benefits in reducing myocardial infarction were offset by an increased risk of stroke.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments used to evaluate this compound's effects.
Animal Model of Myocardial Ischemia-Reperfusion (Rabbit)
Protocol:
-
Anesthesia and Ventilation: Anesthetize New Zealand White rabbits and initiate mechanical ventilation.
-
Surgical Preparation: Perform a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Place a suture around a major branch of the left coronary artery.
-
Drug Administration: Administer this compound or vehicle intravenously prior to ischemia.
-
Ischemia: Induce regional ischemia by tightening the suture for a defined period (e.g., 30-60 minutes).
-
Reperfusion: Release the suture to allow for reperfusion (e.g., 2-4 hours).
-
Infarct Size Measurement: At the end of reperfusion, excise the heart for infarct size analysis using TTC staining.
Infarct Size Measurement (TTC Staining)
Protocol:
-
Heart Slicing: Freeze the excised heart and cut it into uniform transverse slices (e.g., 2-3 mm thick).
-
Incubation: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer (pH 7.4) at 37°C for 15-20 minutes.
-
Fixation: Fix the stained slices in 10% formalin to enhance the contrast between stained (viable, red) and unstained (infarcted, pale) tissue.
-
Imaging and Analysis: Photograph the slices and use planimetry software (e.g., ImageJ) to quantify the area of infarction relative to the total area at risk.
Cardiac Function Assessment (Echocardiography in Mice)
Protocol:
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane) and place it on a heated platform.
-
Image Acquisition: Use a high-frequency ultrasound system with a linear array transducer to acquire M-mode and B-mode images in parasternal long-axis and short-axis views.
-
Measurements:
-
M-mode: Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) to calculate ejection fraction (EF) and fractional shortening (FS).
-
B-mode: Trace the endocardial border to determine left ventricular volumes and ejection fraction.
-
-
Data Analysis: Analyze the acquired images using specialized software to quantify cardiac function parameters.
Western Blot Analysis of NHE-1 Signaling
Protocol:
-
Protein Extraction: Lyse myocardial tissue samples in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-NHE-1) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Logical Relationships in Therapeutic Window Evaluation
The evaluation of this compound's therapeutic window involves a logical progression from establishing its mechanism of action to defining its clinical utility and limitations.
Conclusion
This compound has demonstrated a clear mechanism of action in myocardial protection through the inhibition of the NHE-1 pathway. Preclinical studies consistently showed its efficacy in reducing infarct size and improving cardiac function. However, large-scale clinical trials have yielded mixed results. While a high dose of this compound showed a significant reduction in the composite endpoint of death or myocardial infarction in high-risk patients undergoing coronary artery bypass graft surgery, this was accompanied by an increased risk of stroke, indicating a narrow therapeutic window.[4][5] Further research may be warranted to explore lower-dose regimens, combination therapies, or its use in more specific, well-defined patient populations to harness its cardioprotective potential while minimizing adverse effects. This guide provides a framework for researchers to understand the current evidence and to design future studies aimed at optimizing the therapeutic application of this compound and other NHE-1 inhibitors.
References
- 1. Myocardial protection through cold cardioplegia with potassium or diltiazem. Experimental evidence that diltiazem provides better protection even when coronary flow is impaired by a critical stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium-hydrogen exchange inhibition by this compound to reduce the risk of ischemic cardiac events in patients undergoing coronary artery bypass grafting: results of the EXPEDITION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Comparative Effects of Verapamil, Nicardipine, and Nitroglycerin on Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of verapamil and bepridil, two slow channel inhibitors, in protection against calcium-induced arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
